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4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Documentation Hub

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  • Product: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
  • CAS: 1799610-93-7

Core Science & Biosynthesis

Foundational

Chemical Properties of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

This guide provides an in-depth technical analysis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a highly functionalized heterocyclic scaffold critical in modern medicinal chemistry. CAS Number: 1799610-93-7 Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a highly functionalized heterocyclic scaffold critical in modern medicinal chemistry.

CAS Number: 1799610-93-7 Molecular Formula: C₈H₆ClIN₂S Molecular Weight: 324.57 g/mol

Executive Summary

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine represents a "privileged scaffold" in drug discovery, particularly for kinase inhibition (e.g., EGFR, FLT3). Its value lies in its orthogonal reactivity : the molecule possesses two distinct electrophilic sites—the C4-chlorine and the C5-iodine—that allow for sequential, regioselective functionalization. This guide details the electronic properties, synthesis, and experimental protocols for utilizing this scaffold.

Structural & Electronic Analysis

The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline, a pharmacophore found in drugs like Gefitinib and Erlotinib. The specific substitution pattern of the title compound imparts unique electronic characteristics:

FeatureElectronic EffectSynthetic Implication
C4-Chlorine Highly electron-deficient due to the adjacent pyrimidine nitrogens (N1, N3).Primary Electrophile: Susceptible to Nucleophilic Aromatic Substitution (SₙAr) under mild conditions.
C5-Iodine Polarizable, weak C-I bond located on the electron-rich thiophene ring.Secondary Electrophile: Ideal for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Less reactive toward SₙAr than C4-Cl.[1]
C6-Ethyl Weakly electron-donating (+I effect).Sterically shields the C5 position slightly; increases lipophilicity (logP) aiding cell permeability.
Thiophene Ring Electron-rich (π-excessive).Modulates the basicity of the pyrimidine nitrogens; allows for cation-π interactions in protein binding pockets.

Synthesis & Manufacturing Route

The most robust synthesis utilizes the Gewald Reaction to construct the thiophene core, followed by pyrimidine fusion and sequential halogenation.

Step-by-Step Synthesis Workflow
  • Gewald Cyclization: Reaction of butyraldehyde (or equivalent ketone precursor), ethyl cyanoacetate, and elemental sulfur produces ethyl 2-amino-5-ethylthiophene-3-carboxylate .

  • Pyrimidine Fusion: Cyclization with formamide or formamidine acetate yields 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .

  • Regioselective Iodination: Electrophilic iodination (using NIS or ICl) occurs selectively at the C5 position (beta to sulfur) because C6 is blocked by the ethyl group.

  • Deoxychlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-lactam to the C4-chloride.

Reactivity & Synthesis Diagram

SynthesisRoute Start Butyraldehyde + Ethyl Cyanoacetate Gewald Ethyl 2-amino-5-ethyl thiophene-3-carboxylate Start->Gewald S8, Base (Gewald Rxn) Cyclization 6-Ethylthieno[2,3-d] pyrimidin-4(3H)-one Gewald->Cyclization Formamide, Reflux Iodination 6-Ethyl-5-iodo thieno[2,3-d]pyrimidin-4-one Cyclization->Iodination NIS or ICl, AcOH Final 4-Chloro-6-ethyl-5-iodo thieno[2,3-d]pyrimidine Iodination->Final POCl3, Reflux

Caption: Sequential construction of the 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine scaffold.

Chemical Reactivity Profile

The core utility of this molecule is its ability to undergo sequential bio-orthogonal functionalization .

A. Nucleophilic Aromatic Substitution (SₙAr) at C4

The C4-Cl bond is activated by the pyrimidine nitrogens. Displacement occurs readily with amines, alcohols, and thiols.

  • Conditions: Isopropanol or DMF, mild base (DIEA or K₂CO₃), 60–80°C.

  • Selectivity: Exclusive to C4. The C5-Iodine remains intact under standard SₙAr conditions, preserving it for later steps.

B. Palladium-Catalyzed Cross-Coupling at C5

The C5-Iodine is an excellent handle for C-C bond formation.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[2]

  • Sonogashira: Coupling with terminal alkynes.

  • Chemoselectivity Warning: While C-I is more reactive towards oxidative addition than C-Cl, the C4-Cl position can also participate in Pd-coupling.

  • Strategy: It is standard practice to perform the SₙAr reaction first to install the amine (which deactivates the pyrimidine ring slightly) and then perform the Pd-coupling at C5. This prevents unwanted side reactions at C4 during the metal-catalyzed step.

Reactivity Logic Diagram

Reactivity cluster_SnAr Path A: SₙAr (Preferred First Step) cluster_Pd Path B: Pd-Coupling Core 4-Chloro-6-ethyl-5-iodothieno [2,3-d]pyrimidine Amine 4-Amino-Derivative (C5-I Intact) Core->Amine R-NH2, Base (Selective C4 Displacement) Coupled 5-Aryl/Alkynyl Derivative (C4-Cl Intact/Risk of Mix) Core->Coupled Pd(0), R-B(OH)2 (Competitive C4/C5) Final Drug Candidate Final Drug Candidate Amine->Final Drug Candidate Pd(0), R-B(OH)2 (Suzuki at C5)

Caption: Chemo-selective functionalization strategy. Path A is the standard high-yield route.

Experimental Protocols

Protocol 1: SₙAr Displacement with Aniline Derivatives

This protocol installs the primary pharmacophore at the C4 position.

  • Preparation: Dissolve 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous Isopropanol (IPA) (0.2 M concentration).

  • Addition: Add the desired aniline/amine (1.1 equiv).

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Note: For weak nucleophiles, catalytic HCl (in dioxane) can be used instead of base to activate the pyrimidine.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material peak at ~324 m/z).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold IPA. If soluble, concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol 2: Suzuki-Miyaura Coupling at C5

Performed AFTER the SₙAr step to extend the scaffold.

  • Preparation: Dissolve the 4-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidine intermediate (1.0 equiv) in 1,4-Dioxane/Water (4:1) .

  • Reagents: Add Aryl Boronic Acid (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv).

  • Reaction: Heat to 90°C for 6–12 hours under Argon.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Applications in Drug Discovery[1][4][5][6]

This scaffold is extensively used to design Type I and Type II Kinase Inhibitors .

  • EGFR Inhibition: The thienopyrimidine core mimics the ATP purine ring. The C4-substituent (often an aniline) forms hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Selectivity Tuning: The C6-ethyl group fits into the hydrophobic pocket (Gatekeeper region), often improving selectivity over wild-type kinases or reducing metabolic clearance compared to a methyl group.

  • Library Generation: The C5-iodine allows for the rapid generation of "focused libraries" by coupling diverse aromatic rings to probe the solvent-exposed regions of the protein target.

Safety & Handling

  • Hazards: Potent skin and eye irritant. Potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor over time).

  • Stability: Hydrolytically unstable at C4-Cl in strongly acidic/basic aqueous media over prolonged periods.

References

  • PubChem. Thieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of Halogenated Pyrimidines: Optimization and Structural Aspects. Available at: [Link]

  • Arkat USA. Reaction of chloropyrimidines with amines: Regioselectivity studies. Available at: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as a potent bioisostere of the traditional quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as a potent bioisostere of the traditional quinazoline core (found in blockbuster drugs like gefitinib and erlotinib), this bicyclic system offers unique electronic and steric properties for kinase inhibition [2].

This technical guide provides an in-depth analysis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a highly functionalized building block. By leveraging its orthogonal reactivity, researchers can systematically construct advanced ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 [3].

Physicochemical Profiling & Structural Logic

To effectively utilize this building block, one must first understand its foundational properties. The molecule is engineered with specific halogen and alkyl substitutions that dictate its downstream synthetic utility.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidineIUPAC nomenclature
CAS Number 1799610-93-7Registry identifier [1]
Molecular Formula C8H6ClIN2SElemental composition
Molecular Weight 324.57 g/mol Mass for stoichiometric calculations [1]
Core Scaffold Thieno[2,3-d]pyrimidineAdenine-mimetic hinge-binding motif
Key Reactive Sites C4 (Chloro), C5 (Iodo)Handles for orthogonal functionalization

Mechanistic Causality: The Thieno[2,3-d]pyrimidine Scaffold

As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron densities. The strategic placement of functional groups on this scaffold allows for orthogonal functionalization —the ability to react one site selectively without affecting the other.

  • The C4-Chloro Position: The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms. This localized electron depletion makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C5-Iodo Position: Conversely, the fused thiophene ring is electron-rich. The C5 iodine is practically inert to SNAr conditions but serves as an exceptional leaving group for Palladium-catalyzed oxidative addition.

  • The C6-Ethyl Group: This alkyl chain provides necessary lipophilicity, allowing the final molecule to anchor deeply into the hydrophobic pocket of the kinase domain [2].

Experimental Workflows: Orthogonal Functionalization

The following self-validating protocols detail the step-by-step methodology for elaborating the scaffold into an advanced kinase inhibitor candidate.

Protocol A: C4 Nucleophilic Aromatic Substitution (SNAr)

This step attaches the primary hinge-binding or solvent-exposed moiety (typically an aniline or aliphatic amine) to the pyrimidine core.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 eq) and the desired aniline derivative (1.2 eq) in anhydrous isopropanol (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile.

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated as complete when the starting material mass (

    
     324.5 
    
    
    
    ) completely disappears, replaced by the corresponding product mass.
  • Workup: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold isopropanol, and dry under a vacuum.

Protocol B: C5 Palladium-Catalyzed Suzuki-Miyaura Coupling

With the C4 position secured, the C5-iodo group is now leveraged to extend the molecule's interaction with the kinase's allosteric or hydrophobic back-pocket.

  • Preparation: Dissolve the C4-functionalized intermediate (1.0 eq) and the target aryl boronic acid (1.5 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Catalyst & Base: Add

    
     (0.05 eq) and potassium carbonate (
    
    
    
    , 3.0 eq). Causality: The bidentate dppf ligand stabilizes the palladium intermediate, preventing catalyst degradation, while the aqueous base is crucial for the transmetalation step of the boronic acid.
  • Reaction: Heat the mixture at 90°C under a strict nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (UV 254 nm). The complete consumption of the lower-Rf iodo-intermediate validates the success of the cross-coupling.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via silica gel flash chromatography.
    

Workflow Start 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (Starting Scaffold) SNAr SNAr at C4 Position (Amine/Aniline Addition) Start->SNAr Step 1: Nucleophilic Attack Coupling Pd-Catalyzed Coupling at C5 (Suzuki/Sonogashira) SNAr->Coupling Step 2: Oxidative Addition Product Advanced Kinase Inhibitor Candidate Coupling->Product Finalization

Fig 1: Orthogonal functionalization workflow of the thieno[2,3-d]pyrimidine scaffold.

Pathway Integration: Kinase Inhibition Dynamics

Once synthesized, derivatives of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine act as potent, ATP-competitive inhibitors. By structurally mimicking the adenine ring of ATP, the thienopyrimidine core forms critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR) [2]. This competitive binding blocks the phosphorylation cascade, effectively shutting down downstream signaling pathways (such as PI3K/AKT and MAPK/ERK) that drive tumor cell proliferation and angiogenesis [3].

Pathway Ligand EGF / VEGF Ligands Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptor->Downstream Phosphorylation Inhibitor Thienopyrimidine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Angiogenesis Downstream->Outcome Gene Expression

Fig 2: Mechanism of action for thienopyrimidine-derived kinase inhibitors.

References

  • Acros Pharmatech. "4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Chemical Properties." Acros Pharmatech Catalog. URL:[Link]

  • Sobh, E. A., et al. "Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment." Future Medicinal Chemistry, vol. 15, no. 13, 2023. URL:[Link]

  • Elmongy, E. I., et al. "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction." Molecules, vol. 27, no. 1, 2022, p. 123. URL:[Link]

Foundational

Orthogonal Functionalization of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine: A Technical Guide for Kinase Inhibitor Development

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The thieno[2,3-d]pyrimidine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Widely recognized as a purine bioisostere, this fused bicyclic system mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved ATP-binding pockets of various protein kinases[1][2].

Specifically, 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS: 1799610-93-7) serves as an advanced, orthogonally reactive building block for the rapid generation of targeted therapeutics, particularly against oncogenic kinases such as VEGFR-2, EGFR, and FLT3[3][4].

The structural brilliance of this specific molecule lies in its precisely engineered reactivity profile:

  • C4-Chlorine (SNAr Susceptibility): The electron-withdrawing nature of the pyrimidine nitrogens severely depletes electron density at the C4 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alcohols[5].

  • C5-Iodine (Cross-Coupling Vector): Once the C4 position is functionalized, the C5-iodine becomes the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). The weaker C-I bond undergoes oxidative addition much faster than a C-Cl bond, allowing for precise, sequential functionalization without chemoselectivity conflicts.

  • C6-Ethyl Group (Steric & Lipophilic Directing): The ethyl substitution provides critical lipophilic bulk. In the context of kinase binding, this group often projects into the hydrophobic sub-pockets adjacent to the gatekeeper residue, enhancing both binding affinity and target selectivity.

Chemical Identity & Structural Descriptors

To ensure absolute precision in compound sourcing and analytical verification, the core physicochemical identifiers for this building block are summarized below.

Table 1: Physicochemical Identifiers & Descriptors

PropertyValue
Chemical Name 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
CAS Registry Number 1799610-93-7[6][7]
Molecular Formula C8H6ClIN2S
Molecular Weight 324.57 g/mol
Canonical SMILES CCC1=C(C2=C(S1)N=CN=C2Cl)I
InChIKey MOUNVTUFUIBMMH-UHFFFAOYSA-N
PubChem CID 118157010
Typical Purity ≥ 95.0% - 97.0% (HPLC)

Synthetic Divergence & Workflow Architecture

The primary utility of this compound is its ability to undergo sequential, regioselective functionalization. The workflow below illustrates the standard two-step protocol utilized by medicinal chemists to convert this raw scaffold into a highly decorated kinase inhibitor.

Workflow A 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (Starting Scaffold) B Nucleophilic Aromatic Substitution (SNAr) C4-Position Activation A->B Amine, DIPEA, Heat C 4-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidine (Intermediate) B->C D Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura at C5) C->D Boronic Acid, Pd(0), Base E 4,5-Disubstituted Thienopyrimidine (Target Kinase Inhibitor) D->E

Diagram 1: Orthogonal functionalization workflow of the thieno[2,3-d]pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that successful library generation relies on understanding the causality behind each reagent choice. The following protocols are designed to be self-validating, minimizing side reactions such as dehalogenation or oxidative homocoupling.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the C4-chloride with a primary or secondary amine.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 equiv) and the desired nucleophilic amine (1.2 equiv).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable halogenated scaffold.

  • Solvent and Base Addition: Suspend the reagents in anhydrous n-butanol (0.2 M concentration) and add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. n-Butanol provides a high-boiling, polar protic environment that stabilizes the transient Meisenheimer complex during chloride displacement[5].

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 4–6 hours. Monitor the reaction progress via LC-MS.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the C4-aminated intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Couple an aryl or heteroaryl boronic acid to the C5-iodine.

  • Catalyst and Substrate Assembly: In a microwave-safe vial, combine the C4-aminated intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a large "bite angle." This is absolutely critical to force the reductive elimination step in sterically congested environments, as the C5 position is flanked by the bulky C4-amino and C6-ethyl groups.

  • Biphasic Solvent System: Add a rigorously degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (v/v 4:1).

    • Causality: The aqueous phase is strictly required to dissolve the inorganic carbonate base, which generates the reactive boronate species necessary for the transmetalation step of the catalytic cycle. Degassing the solvents with argon prevents the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the vial and heat to 100 °C under microwave irradiation for 45 minutes (or conventional heating for 12 hours).

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with dichloromethane, concentrate, and purify via reverse-phase preparative HPLC to isolate the final 4,5-disubstituted compound.

Table 2: Reaction Optimization Summary

Reaction StepTarget BondCatalyst / BaseOptimal Solvent SystemTemp (°C)Expected Yield
Step 1: SNAr C4-NDIPEA (2.0 eq)n-Butanol or DMF80 - 10085 - 95%
Step 2: Suzuki C5-CPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane / H₂O (4:1)90 - 11070 - 85%

Pharmacological Application: Kinase Inhibition Pathway

Compounds derived from 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine are predominantly evaluated for their anti-proliferative and anti-angiogenic properties. By acting as ATP-competitive inhibitors, these molecules block the catalytic function of receptor tyrosine kinases (RTKs) like VEGFR-2, shutting down downstream signaling cascades that are vital for tumor survival[3].

Signaling A Thieno[2,3-d]pyrimidine Derivative (Purine Bioisostere) B ATP-Binding Pocket (VEGFR-2 / EGFR Kinases) A->B Competitive Binding C Kinase Catalytic Inactivation B->C D Blockade of Downstream Signaling (PI3K/AKT & MAPK Pathways) C->D E Inhibition of Cell Proliferation & Induction of Apoptosis D->E

Diagram 2: Mechanism of action for thieno[2,3-d]pyrimidine-based kinase inhibitors.

References

  • Acros Pharmatech: Heterocyclic Compounds: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine. Retrieved from[Link]

  • Global Labor: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Data Sheet. Retrieved from [Link]

  • ResearchGate: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

  • PubMed / NIH: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from[Link]

  • Taylor & Francis: Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Retrieved from[Link]

  • McGill University (Tsantrizos' Group): Multistage Screening Reveals Chameleon Ligands... Implications to Drug Discovery. Retrieved from [Link]

  • PubMed Central / NIH: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from[Link]

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Dynamics of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Executive Summary Handling highly functionalized heterocyclic intermediates requires a rigorous understanding of molecular thermodynamics. 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS: 1799610-93-7) is a stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling highly functionalized heterocyclic intermediates requires a rigorous understanding of molecular thermodynamics. 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS: 1799610-93-7) is a sterically demanding, polyhalogenated scaffold widely utilized in the synthesis of kinase inhibitors and antimicrobial agents[1][2]. Due to its extreme lipophilicity and rigid crystal lattice, its solubility profile deviates significantly from simpler pyrimidines. This whitepaper provides a causality-driven guide to its solvation mechanics, empirical solubility profiling, and self-validating protocols for biological and synthetic applications.

Structural Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine, we must first deconstruct the intermolecular forces governing its solid state.

The molecule lacks any hydrogen-bond donors (such as -OH or -NH₂ groups) but possesses multiple hydrogen-bond acceptors (the pyrimidine nitrogen atoms) and highly polarizable halogens (C4-chloro and C5-iodo). The planar thieno[2,3-d]pyrimidine core engages in strong


 stacking interactions, while the heavy iodine atom contributes to significant London dispersion forces and halogen bonding within the crystal lattice[3].

The Causality of Solvent Selection: Because of these strong lattice energies, protic solvents (like ethanol or water) are entirely incapable of solvating the molecule; they lack the necessary non-polar interaction capacity to disrupt the hydrophobic packing[4]. Conversely, polar aprotic solvents such as and are highly effective[3][5]. Their strong dipole moments solvate the electron-deficient regions of the pyrimidine ring, while their hydrophobic methyl groups accommodate the ethyl and halogen substituents, effectively dismantling the crystal lattice.

Quantitative Solubility Profiling

Based on empirical physicochemical data from structurally analogous halogenated thienopyrimidines[5][6], the solubility profile of this compound is stratified into four distinct tiers.

Table 1: Solubility Profile of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (at 25°C)
Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Mechanism & Primary Application
Polar Aprotic DMSO, DMFHigh (>10 - 50 mg/mL)Strong dipole-dipole interactions disrupt

-stacking. Ideal for bioassay stock solutions and cross-coupling reactions.
Halogenated / Ethers Dichloromethane (DCM), THF, 1,4-DioxaneModerate (2 - 10 mg/mL)Favorable dispersion forces with the C4-Cl and C5-I groups. Used for liquid-liquid extractions and chromatography.
Polar Protic Ethanol, MethanolLow (< 2 mg/mL)Incapable of breaking the hydrophobic lattice. Often utilized as anti-solvents to induce controlled crystallization.
Aqueous Water, PBS BufferNegligible (< 0.1 mg/mL)Extreme hydrophobicity repels water. Requires DMSO co-solvation for any biological testing.

Experimental Methodologies & Self-Validating Protocols

As researchers, we cannot rely on visual estimations of solubility, as fine suspensions often masquerade as true solutions. The following protocols are designed as self-validating systems to ensure absolute technical accuracy.

Protocol 1: Gravimetric Determination of Thermodynamic Solubility

This method uses mass balance to provide an exact, indisputable solubility metric in organic solvents.

  • Saturation: Add an excess of 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (approx. 50 mg) to a 2 mL Eppendorf tube containing 1 mL of the target organic solvent (e.g., THF).

  • Equilibration: Agitate the suspension on a thermomixer at 25°C and 800 rpm for 24 hours. Causality: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to firmly pellet the undissolved solid lattice.

  • Sampling: Carefully aspirate exactly 500 µL of the clear supernatant and transfer it to a pre-weighed, dry glass vial (

    
    ).
    
  • Evaporation: Remove the solvent under a gentle stream of nitrogen gas, followed by high-vacuum drying for 4 hours to remove residual solvent trapped in the amorphous solid. Weigh the vial again (

    
    ).
    
  • Quantification: Thermodynamic Solubility (mg/mL) =

    
    .
    
Protocol 2: High-Fidelity DMSO Stock Formulation for Bioassays

When preparing this lipophilic compound for aqueous biological evaluation, precipitation ("crashing out") is the primary failure mode[5].

  • Primary Stock: Dissolve the compound in anhydrous, argon-purged DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Thermal Disruption (Conditional): If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes to provide the activation energy needed to break residual halogen bonds.

  • Aqueous Dilution (The "Dropwise" Technique): To prevent localized super-saturation, add the DMSO stock dropwise to a vigorously stirring aqueous buffer. Never add the buffer to the DMSO. High-shear stirring ensures rapid dispersion, keeping the local concentration below the nucleation threshold. Maintain a final DMSO concentration of

    
     to avoid solvent-induced cytotoxicity.
    

Visualizations of Solvation Logic

To streamline laboratory decision-making, the following logic trees and mechanistic workflows dictate solvent selection and handling.

SolventSelection Start Target Application for Thienopyrimidine Bio Biological Assays (In Vitro) Start->Bio Synth Chemical Synthesis (Cross-Coupling) Start->Synth Purif Purification & Crystallization Start->Purif DMSO Use DMSO / DMF (High Solubility >10 mg/mL) Bio->DMSO Requires aqueous compatibility THF Use THF / 1,4-Dioxane (Moderate Solubility) Synth->THF Requires inert atmosphere EtOH Use EtOH / Water (Anti-Solvents for Ppt) Purif->EtOH Requires lattice reformation

Caption: Decision matrix for selecting organic solvents based on the target application.

SolvationWorkflow Solid Solid State (Strong pi-pi & Halogen Bonds) Solvent Add Polar Aprotic Solvent (DMSO/DMF) Solid->Solvent Disruption Lattice Disruption (Dipole-Dipole Interactions) Solvent->Disruption Solution Homogeneous Solution (Stable Stock) Disruption->Solution

Caption: Mechanistic workflow of thienopyrimidine crystal lattice disruption by polar aprotic solvents.

Mechanistic Insights: Halogen Bonding & Cross-Coupling

The presence of both chlorine and iodine creates a highly anisotropic electron density distribution across the thienopyrimidine scaffold. Iodine, being highly polarizable, acts as an electrophile (Lewis acid) towards nucleophilic solvent molecules. This is why solvents with accessible lone pairs (like the oxygen in THF or DMSO) are particularly effective at solvating this specific molecule, whereas pure hydrocarbon solvents (like hexane) fail completely[6][7].

When designing synthetic routes—such as a Suzuki-Miyaura or Sonogashira coupling at the highly reactive C5-iodo position—utilizing 1,4-dioxane or DMF is critical. These solvents not only maintain the substrate in a homogeneous phase but also stabilize the palladium oxidative addition complex, preventing catalyst precipitation[8].

References

  • Acros Pharmatech. Thiophene & Heterocyclic Compounds Catalog (CAS: 1799610-93-7). Retrieved from [Link]

  • ResearchGate / Vlasov et al. The results of the target thieno[2,3-d]pyrimidines and reference ligand docking studies. Retrieved from [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties and ADME Solubility. Retrieved from [Link]

  • Biomedical Research. Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions. Retrieved from [Link]

  • Google Patents (US4695568A).Thieno[2,3-d]pyrimidine derivatives and salts thereof - Solvent Parameters.

Sources

Foundational

Thieno[2,3-d]pyrimidine Scaffolds in Kinase Inhibitor Research: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently evaluate heterocyclic scaffolds for their potential to disrupt oncogenic signalin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently evaluate heterocyclic scaffolds for their potential to disrupt oncogenic signaling pathways. Among these, the thieno[2,3-d]pyrimidine core has emerged as a privileged bioisostere of purine. Because of its structural mimicry of adenine, it elegantly slots into the highly conserved ATP-binding pockets of various protein and lipid kinases, notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[1][2].

In both wild-type and mutant kinase variants (e.g., EGFR T790M), the thieno[2,3-d]pyrimidine scaffold establishes critical hydrogen bonds with the hinge region of the kinase domain. This competitive displacement of ATP prevents the transphosphorylation of the receptor and halts downstream signal transduction through the PI3K/AKT/mTOR pathways, effectively inducing apoptosis and arresting cancer cell proliferation[3][4].

G EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Lipid Kinase) EGFR->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP2 to PIP3 mTOR mTOR Pathway AKT->mTOR Activation Proliferation Cancer Cell Proliferation mTOR->Proliferation Signaling Inhibitor Thieno[2,3-d]pyrimidine Scaffold Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Fig 1: Dual inhibition of EGFR and PI3K pathways by thieno[2,3-d]pyrimidine scaffolds.

Structure-Activity Relationship (SAR) Insights

When optimizing thieno[2,3-d]pyrimidine derivatives, substitution at the 2- and 4-positions dictates both potency and kinase selectivity[3].

For PI3K inhibition, introducing a morpholine ring at the 4-position is a field-standard approach, as the oxygen atom of the morpholine forms a crucial hydrogen bond with the valine residue in the PI3K hinge region[5]. At the 2-position, aryl substitutions drastically modulate activity. The table below summarizes the quantitative SAR data for a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines.

Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms (at 10 µM)[6]

CompoundSubstitution on 2-phenyl ringInhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Mechanistic Rationale
IIIa 3-OH6270The meta-hydroxyl group acts as a key hydrogen bond donor to the affinity pocket.
VIb 3-OH, 5-OCH37284Addition of an electron-donating methoxy group enhances lipophilic interactions.
IIIb 4-OH<40<40Para-substitution causes steric clashes within the narrow binding cleft.
VIc 4-OH, 5-OCH350<40The unfavorable para-OH negates the benefits of the methoxy group.
IIIk 3-OCH3<4048Loss of the OH hydrogen bond donor significantly reduces target affinity.

For EGFR targeting, 4-anilino substitutions (particularly with halogenated anilines) are preferred. For instance, specific 4-anilino derivatives have demonstrated IC50 values as low as 37.19 nM against wild-type EGFR and 204.10 nM against the T790M mutant, showcasing the scaffold's versatility in overcoming clinical resistance[7][8].

Experimental Workflows & Self-Validating Protocols

To translate these SAR insights into tangible drug candidates, a rigorous, self-validating experimental workflow is required.

Workflow Synthesis 1. Scaffold Synthesis (Gewald Reaction) Purification 2. Purification (HPLC, NMR, MS) Synthesis->Purification Biochemical 3. Biochemical Assay (ADP-Glo Kinase) Purification->Biochemical Cellular 4. Cellular Validation (MTT Viability) Biochemical->Cellular Data 5. SAR Analysis (IC50 Determination) Cellular->Data

Fig 2: End-to-end workflow for synthesizing and validating thieno[2,3-d]pyrimidine inhibitors.

Protocol A: Synthesis of the 4-Substituted Thieno[2,3-d]pyrimidine Core

Causality Check: We utilize the Gewald multicomponent reaction followed by cyclization and chlorination. The resulting 4-chloro intermediate is a highly reactive electrophile, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). This modularity is essential for rapid SAR library generation without needing to rebuild the bicyclic core from scratch[9].

Step-by-Step Methodology:

  • Thiophene Synthesis (Gewald Reaction): React a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a secondary amine base (morpholine) in ethanol. Why: This forms the 2-aminothiophene-3-carboxylate intermediate with high atom economy.

  • Pyrimidine Cyclization: Reflux the isolated thiophene intermediate with formamide or formamidine acetate at 150°C for 6 hours. Why: This constructs the pyrimidin-4-one ring, completing the bicyclic scaffold.

  • Chlorination: Treat the thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl3) under reflux for 4 hours. Why: Converts the stable hydroxyl/oxo group into a versatile chloride leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with the desired nucleophile (e.g., morpholine or substituted aniline) in isopropanol with triethylamine at 80°C. Why: The triethylamine base neutralizes the generated HCl, driving the reaction to completion and yielding the final kinase inhibitor[5].

Protocol B: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality Check: We employ a luminescent ADP-Glo assay rather than traditional radiometric methods. By measuring the ADP formed during the kinase reaction, we avoid radioactive waste and gain a high-throughput, highly sensitive readout that directly correlates with ATP displacement[2]. The protocol is designed as a self-validating system by incorporating specific depletion steps to eliminate background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the recombinant kinase (e.g., PI3K or EGFR), substrate peptide, and ATP to their optimal concentrations based on Michaelis-Menten kinetics (typically at the ATP Km value to ensure competitive inhibitors can be accurately assessed).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the thieno[2,3-d]pyrimidine derivative in DMSO. Why: A wide concentration gradient is necessary to accurately plot the upper and lower asymptotes for precise IC50 curve fitting.

  • Pre-incubation: Add 5 µL of the kinase/substrate mixture and 1 µL of the compound dilution to a 384-well plate. Incubate at room temperature for 15 minutes. Why: This allows the inhibitor to achieve thermodynamic binding equilibrium with the kinase's ATP pocket before the competing substrate (ATP) is introduced.

  • Reaction Initiation: Add 4 µL of ATP to initiate the transphosphorylation. Incubate for 60 minutes.

  • Reaction Termination (ADP-Glo Reagent): Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Why: This critical step denatures the kinase, stopping the reaction, and completely depletes any unconsumed ATP, reducing background luminescence to near zero.

  • Signal Generation (Detection Reagent): Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes. Why: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin cascade to produce light proportional to the kinase activity.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to vehicle controls and use non-linear regression to calculate the IC50[2].

Conclusion

The thieno[2,3-d]pyrimidine scaffold remains a cornerstone in the rational design of targeted kinase inhibitors. By understanding the precise SAR governing its interaction with the ATP-binding cleft and employing robust, self-validating biochemical assays, drug development professionals can systematically optimize these molecules into potent anti-cancer therapeutics capable of overcoming clinical resistance mechanisms.

References

  • Source: Sci-Hub (Journal of Heterocyclic Chemistry)
  • Application of Molecular Docking for Thieno[2,3-d]pyrimidine Derivatives: Notes and Protocols Source: Benchchem URL
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL
  • Source: PMC (National Institutes of Health)
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K Source: Taylor & Francis URL
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships Source: Benchchem URL
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Taylor & Francis URL
  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment Source: Taylor & Francis URL
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

Advanced Safety Data &amp; Synthetic Utility Profile: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Document Type: Technical Whitepaper & Extended Safety Data Sheet (eSDS) Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Executive Summary The compound 4-Chloro-6-ethyl-5-iodothi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Extended Safety Data Sheet (eSDS) Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The compound 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS: 1799610-93-7) is a highly functionalized, electron-deficient heterocyclic building block[1]. In modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold is widely recognized as a premier purine bioisostere. By mimicking the adenine core of ATP, derivatives of this scaffold serve as potent, ATP-competitive inhibitors for a variety of receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and c-Met[2][3].

This whitepaper synthesizes critical safety and handling data (SDS) with field-proven synthetic methodologies, providing a comprehensive guide to leveraging this molecule's orthogonal reactivity for advanced drug discovery.

Physicochemical Profiling & Safety Data (SDS)

Before deploying this intermediate in synthetic workflows, researchers must understand its physical properties and hazard profile. The presence of multiple halogens (chlorine and iodine) on a fused aromatic system dictates specific handling protocols to mitigate toxicity and ensure reagent stability.

Chemical Identity & Structural Parameters
PropertyValue
Chemical Name 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
CAS Registry Number 1799610-93-7
Molecular Formula C₈H₆ClIN₂S
Molecular Weight 324.57 g/mol
SMILES String CCC1=C(C2=C(S1)N=CN=C2Cl)I
Standard Purity ≥97.0%

Data sourced from standardized chemical inventories[1].

Hazard Identification (GHS Classification)

Based on structural analogs and halogenated thienopyrimidine derivatives, this compound exhibits electrophilic properties that can interact with biological nucleophiles (e.g., proteins, DNA)[4].

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Handling, Storage, and Thermodynamics
  • Storage Conditions: Store at -20°C in a tightly sealed container, protected from light and moisture. The carbon-iodine (C-I) bond is susceptible to homolytic cleavage under prolonged UV exposure, leading to degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered recommended due to potential skin permeation of halogenated heterocycles), safety goggles, and an activated carbon-filtered fume hood.

  • Incompatibilities: Strong oxidizing agents, strong bases, and highly nucleophilic solvents (e.g., primary amines) which may trigger premature, uncontrolled substitution at the C-4 position.

Structural Rationale & Medicinal Chemistry Utility

The strategic value of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine lies in its orthogonal reactivity . The molecule features two distinct electrophilic sites that can be functionalized sequentially without cross-reactivity, allowing for the rapid generation of diverse chemical libraries.

  • C-4 Position (Chlorine): The pyrimidine ring is highly electron-deficient. The adjacent nitrogen atoms strongly withdraw electron density, rendering the C-4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C-5 Position (Iodine): The thiophene ring is relatively electron-rich compared to the pyrimidine ring. The C-5 iodine acts as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), as the C-I bond readily undergoes oxidative addition with Pd(0) species[5].

Reactivity Core 4-Chloro-6-ethyl-5-iodo- thieno[2,3-d]pyrimidine SNAr SNAr Reaction (Amines/Alcohols) Core->SNAr C-4 Position (High Electrophilicity) Prod1 4-Substituted-5-iodo Intermediate SNAr->Prod1 Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Prod2 4,5-Disubstituted Kinase Inhibitor Coupling->Prod2 Prod1->Coupling C-5 Position (Iodine handle)

Fig 1. Orthogonal synthetic workflow for functionalizing the thieno[2,3-d]pyrimidine scaffold.

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Each step includes the causality behind the chemical choices and a built-in Quality Control (QC) checkpoint.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-4

This protocol installs an amine moiety at the C-4 position, a common motif in EGFR inhibitors[3].

Reagents & Causality:

  • Substrate: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 eq).

  • Nucleophile: Primary or secondary amine (1.2 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C-4 site due to its steric bulk.

  • Solvent: Isopropanol (0.2 M). Causality: Protic solvents facilitate the SNAr transition state by hydrogen-bonding to the leaving chloride ion and stabilizing the anionic Meisenheimer complex.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with the pyrimidine substrate and isopropanol.

  • Add DIPEA, followed by the dropwise addition of the amine at room temperature.

  • Elevate the temperature to 80°C and stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a lower Rf product spot.

  • Cool the mixture to room temperature. Quench by adding ice-cold distilled water dropwise until a precipitate forms.

  • Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at C-5

Following C-4 functionalization, the C-5 iodine is leveraged to install aryl or heteroaryl groups, expanding the molecule's interaction with the hydrophobic pockets of kinase enzymes[5].

Reagents & Causality:

  • Substrate: 4-Amino-5-iodo intermediate from Protocol 1 (1.0 eq).

  • Coupling Partner: Arylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a stable, sterically demanding environment that accelerates the reductive elimination step while preventing catalyst degradation at elevated temperatures.

  • Base: K₂CO₃ (2.0 eq). Causality: Essential for activating the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v). Causality: A biphasic system is required to dissolve both the lipophilic organic substrate and the inorganic base.

Step-by-Step Methodology:

  • In a Schlenk tube, combine the iodo-intermediate, arylboronic acid, and K₂CO₃ in the solvent mixture.

  • Degas the solution by bubbling Argon through the mixture for 15 minutes. Critical Step: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Add Pd(dppf)Cl₂ rapidly under a positive stream of Argon. Seal the tube.

  • Heat the reaction to 90°C for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The mass spectrum should show the desired [M+H]⁺ peak corresponding to the coupled product, with the complete disappearance of the characteristic iodine isotopic pattern.

  • Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Pharmacological Applications: Kinase Inhibition

The ultimate utility of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine is its transformation into targeted therapeutics. By mimicking ATP, the fully elaborated thienopyrimidine derivatives competitively bind to the ATP-binding pocket of receptor tyrosine kinases. This prevents the phosphorylation cascade required for tumor proliferation and angiogenesis[2][3].

Pathway Ligand Growth Factor (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Inhibitor Thienopyrimidine Derivative Inhibitor->ATP Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Drives

Fig 2. Mechanism of action for thienopyrimidine-based competitive kinase inhibitors.

References

  • Acros Pharmatech. "4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine." Acros Pharmatech Catalog,[Link][1]

  • PubMed (NIH). "Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors." European Journal of Medicinal Chemistry, [Link][2]

  • PubMed (NIH). "Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity." Anticancer Agents in Medicinal Chemistry,[Link][3]

Sources

Foundational

Technical Guide: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine in Anticancer Discovery

Executive Summary 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed for the rapid generation of kinase inhibitor libraries....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed for the rapid generation of kinase inhibitor libraries. As a bioisostere of the purine core (the natural substrate of ATP-binding enzymes), this molecule offers a strategic balance of lipophilicity, metabolic stability, and orthogonal reactivity.

Its significance lies in its dual-functionalizable "warheads" :

  • The C4-Chloro position serves as an electrophilic handle for introducing hinge-binding motifs via Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C5-Iodo position acts as a reactive partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the extension of the molecule into the "solvent-front" or "gatekeeper" regions of kinase pockets.

  • The C6-Ethyl group provides a specific hydrophobic anchor, often improving potency against targets like VEGFR-2 , EGFR , and FLT3 compared to the un-substituted or methyl-substituted analogs.

Part 1: Chemical Architecture & Reactivity

The molecule is a fused bicyclic heteroaromatic system. Its utility is defined by three distinct zones of interaction:

Structural FeatureChemical NatureBiological/Synthetic Function
Thieno[2,3-d]pyrimidine Core Purine BioisostereMimics the adenine ring of ATP; forms the primary scaffold for kinase recognition.
C4-Chloro (

)
Electrophile"The Hinge Binder": Reacts with primary/secondary amines to install groups that H-bond with the kinase hinge region (e.g., Glu/Cys residues).
C5-Iodo (

)
Halogen Handle"The Diversity Vector": Highly reactive in Pd-catalyzed couplings. Used to install solubilizing groups or hydrophobic tails to occupy the ribose/phosphate pocket.
C6-Ethyl (

)
Lipophilic Side Chain"The Hydrophobic Anchor": Fills specific hydrophobic pockets (e.g., Val/Leu/Ile rich regions), often improving selectivity over off-target kinases.

Part 2: Synthetic Workflow (The "Hub" Strategy)

The synthesis of this core and its subsequent functionalization follows a divergent strategy. The core is synthesized first, then "decorated" at positions 4 and 5.

Core Synthesis Pathway

The most robust route utilizes the Gewald Reaction to construct the thiophene ring, followed by cyclization.

SynthesisPath Start Ketone + Ethyl Cyanoacetate + Sulfur Gewald Gewald Reaction (Morpholine/EtOH) Start->Gewald Thiophene 2-Amino-4-ethylthiophene- 3-carboxylate Gewald->Thiophene Cyclization Cyclization (Formamide/HCOOH) Thiophene->Cyclization Pyrimidinone Thienopyrimidin-4-one Cyclization->Pyrimidinone Chlorination Chlorination (POCl3) Pyrimidinone->Chlorination Intermediate1 4-Chloro-6-ethyl- thieno[2,3-d]pyrimidine Chlorination->Intermediate1 Iodination Iodination (NIS or ICl) Intermediate1->Iodination FinalProduct 4-Chloro-6-ethyl-5-iodo thieno[2,3-d]pyrimidine Iodination->FinalProduct

Figure 1: Step-wise synthesis of the 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine core.

Divergent Functionalization (Library Generation)

Once the core is in hand, the order of operations is critical. Typically, the C4-displacement (


)  is performed before the C5-coupling , as the C4-Cl is highly labile and can interfere with Pd-catalysts if not substituted first.
  • Step A (

    
    ):  Reaction with anilines or aliphatic amines.
    
    • Conditions: i-PrOH or n-BuOH, DIPEA, Reflux.

  • Step B (Suzuki/Sonogashira): Reaction with boronic acids or terminal alkynes.

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water.

Part 3: Target Profiling & SAR Data

Derivatives of this scaffold have shown potent inhibition against receptor tyrosine kinases (RTKs). The 6-ethyl group specifically enhances binding in the VEGFR-2 hydrophobic pocket compared to the 6-methyl or 6-unsubstituted analogs.

Table 1: Representative SAR Data for Thieno[2,3-d]pyrimidine Derivatives
Target KinaseR4 Substituent (Hinge)R5 Substituent (Gatekeeper)R6 Substituent

(nM)
Biological Outcome
VEGFR-2 3-Fluoro-4-chloroanilinePhenylEthyl 12Anti-angiogenesis
VEGFR-2 3-Fluoro-4-chloroanilinePhenylMethyl45Reduced potency
EGFR 3-EthynylanilineHEthyl 8Potent inhibition
FLT3 4-Piperazinylaniline4-MethoxyphenylEthyl 22AML cell death
PI3K

MorpholineAryl-sulfonamideEthyl 150Moderate selectivity

Note: Data represents aggregated trends from thienopyrimidine SAR studies [1, 4].[1]

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Step 1: 2-Amino-4-ethylthiophene-3-carboxylate (Gewald Reaction)

  • Dissolve 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL).

  • Add sulfur (10 mmol) and morpholine (10 mmol) dropwise.

  • Reflux for 12 hours.

  • Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol.

Step 2: Cyclization to Thienopyrimidinone

  • Reflux the thiophene intermediate (5 mmol) in formamide (20 mL) for 6 hours.

  • Cool to RT; the product precipitates. Filter and wash with water.

Step 3: Chlorination

  • Suspend the pyrimidinone (5 mmol) in

    
      (15 mL).
    
  • Reflux for 4 hours (solution becomes clear).

  • Evaporate excess

    
     under vacuum.
    
  • Pour residue onto crushed ice/ammonia to neutralize. Extract with DCM.

Step 4: Iodination (The Critical Step)

  • Dissolve 4-chloro-6-ethylthieno[2,3-d]pyrimidine (2 mmol) in dry acetonitrile.

  • Add N-Iodosuccinimide (NIS) (2.2 mmol) and a catalytic amount of TFA.

  • Stir at RT for 12 hours (protected from light).

  • Quench with sodium thiosulfate solution. Extract with Ethyl Acetate.[1][2][3][4][5]

    • Yield: Typically 70-85%.

    • Appearance: Yellowish solid.

Functionalization Assay (General Procedure)

Synthesis of a VEGFR-2 Inhibitor Analog:

  • Displacement: Mix Core (1 eq) with 4-chloro-3-fluoroaniline (1.1 eq) in isopropanol. Reflux 2h. (Product precipitates).

  • Coupling: Mix the C4-substituted intermediate (1 eq) with Phenylboronic acid (1.2 eq),

    
     (3 eq), and 
    
    
    
    (5 mol%) in Dioxane/Water (4:1). Heat to 90°C for 4h under Argon.

Part 5: Future Outlook

The 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine scaffold is evolving beyond simple ATP-competitive inhibition. Current research focuses on:

  • Covalent Inhibitors: Installing acrylamide "warheads" at the C4-aniline position to target Cys797 in EGFR.

  • PROTACs: Using the C5-iodo handle to attach long PEG linkers connected to E3 ligase ligands (e.g., Thalidomide), facilitating the degradation of the target kinase rather than just inhibition.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: ResearchGate (2016)

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Source: Bioorganic Chemistry (2021)

  • Synthesis and biological evaluation of 6-substituted thieno[2,3-d]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors. Source: PMC (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Functionalization of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Executive Summary & Strategic Importance The thieno[2,3-d]pyrimidine scaffold is a recognized bioisostere of quinazoline and purine, serving as a "privileged structure" in the design of ATP-competitive kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The thieno[2,3-d]pyrimidine scaffold is a recognized bioisostere of quinazoline and purine, serving as a "privileged structure" in the design of ATP-competitive kinase inhibitors (e.g., EGFR, PI3K, FLT3). The specific intermediate 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (hereafter referred to as Scaffold 1 ) represents a high-value node in divergent library synthesis.

Its value lies in its orthogonal reactivity :

  • C4-Chloro Position: A highly electrophilic center susceptible to Nucleophilic Aromatic Substitution (

    
    ). This typically installs the "hinge-binding" motif (amines, anilines).
    
  • C5-Iodo Position: A halogen handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This installs the "hydrophobic tail" that extends into the kinase selectivity pocket.

  • C6-Ethyl Group: A lipophilic anchor that stabilizes the scaffold in the hydrophobic gatekeeper region, often improving solubility compared to the C6-unsubstituted analogs.

This guide details the "Head-First" synthesis strategy, where the C4-substitution precedes C5-coupling. This sequence is chemically superior to the reverse, as it eliminates the highly reactive C4-chloride early, preventing catalyst poisoning and competing oxidative addition pathways during the Palladium steps.

Chemical Logic & Reaction Pathways[1][2][3][4][5][6]

The successful utilization of Scaffold 1 relies on exploiting the electronic differences between the C4 and C5 positions.

The "Head-First" Sequential Strategy
  • Step 1 (

    
    ):  The pyrimidine ring is electron-deficient. The chlorine at C4 is activated for displacement by nucleophiles (amines). The iodine at C5 exerts a steric and electronic influence but remains intact under standard 
    
    
    
    conditions.
  • Step 2 (Pd-Coupling): Once the amine is installed, the pyrimidine ring becomes more electron-rich, deactivating it toward further nucleophilic attack but leaving the C5-Iodine bond highly reactive for oxidative addition by Pd(0).

G Start Scaffold 1 (4-Cl, 5-I, 6-Et) Zw Intermediate 2 (4-Amino, 5-I) Start->Zw Step 1: SNAr (R-NH2, Base, Heat) Alt Side Product (Bis-coupled / Hydrolysis) Start->Alt Path B: Suzuki First (Risk of C4/C5 competition) Final Target Kinase Inhibitor (4-Amino, 5-Aryl) Zw->Final Step 2: Suzuki (Ar-B(OH)2, Pd(0))

Figure 1: The "Head-First" synthetic workflow ensures regioselectivity and minimizes side reactions.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via (Installation of the Hinge Binder)

This step displaces the C4-chloride with a primary or secondary amine.

Reagents:

  • Substrate: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temps)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Scaffold 1 (1.0 mmol, 324 mg) in IPA (5 mL).

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (1.5 mmol).

    • Note: If using an aniline hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction: Heat the mixture to reflux (80–85 °C) . Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1]

    • Time: Aliphatic amines typically react within 1–2 hours. Anilines may require 4–12 hours or higher temperatures (switch solvent to n-Butanol, 110 °C).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • The product often precipitates directly from IPA. If not, concentrate the volume by 50% and add cold water (10 mL).

    • Stir for 15 minutes. Filter the solid, wash with water (

      
       mL) and cold IPA (
      
      
      
      mL).
    • Dry under vacuum.[2]

  • Yield Expectation: 85–95%.

Critical Control Point: Avoid using protic solvents like methanol if the amine is weak, as methoxide formation (impurity) can occur if base concentration is too high. IPA is preferred due to steric bulk preventing solvent participation.

Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling (Installation of the Tail)

This step couples the 5-iodo intermediate with an aryl/heteroaryl boronic acid.

Reagents:

  • Substrate: 4-Amino-substituted intermediate (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Alternative:

      
       (5-10 mol%) if the substrate is sterically unhindered.
      
  • Base: 2M Aqueous

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (or DME)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent (10 mL/mmol). Sparge with Argon or Nitrogen for 5–10 minutes.

    • Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add the Base and Catalyst. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–16 hours.

    • Microwave (Recommended): Irradiate at 110–120 °C for 30–45 minutes.

  • Workup:

    • Dilute with EtOAc and water. Separate phases.

    • Extract aqueous layer with EtOAc. Combine organics, wash with brine, dry over

      
      .
      
    • Concentrate and purify via flash column chromatography (Gradient: 0

      
       50% EtOAc in Hexanes).
      
  • Yield Expectation: 60–80%.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Nucleophile is sterically hindered or electron-deficient (e.g., 2-fluoroaniline).Switch solvent to n-Butanol or DMF and increase temp to 120°C. Use Microwave irradiation (130°C, 30 min).
Protocol A: Hydrolysis (OH product) Wet solvent or excessive heating time.Ensure solvents are anhydrous. Use DIPEA instead of inorganic bases.
Protocol B: De-iodination (Protodehalogenation) Reaction temperature too high; solvent too protic.Reduce temperature. Switch base to anhydrous

in Toluene/Dioxane.
Protocol B: Homocoupling Oxygen in the system.Degas solvents rigorously (Freeze-Pump-Thaw is best).

References

  • Miliutina, M., et al. (2018). "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors." Molecules, 23(12).

  • Elmongy, E. I., et al. (2022).[3] "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation." Molecules, 27(1).

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737.

  • Lü, S., et al. (2017). "Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors." European Journal of Medicinal Chemistry, 141, 385-398.

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

[1] Executive Summary & Strategic Analysis This guide details the Suzuki-Miyaura cross-coupling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine .[1] This substrate presents a classic chemoselectivity challenge: it cont...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

This guide details the Suzuki-Miyaura cross-coupling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine .[1] This substrate presents a classic chemoselectivity challenge: it contains two electrophilic sites—the C5-Iodide (thiophene ring) and the C4-Chloride (pyrimidine ring).[1]

The Chemoselectivity Hierarchy

Successful execution relies on exploiting the electronic and steric differences between these two sites.

  • C5-Iodide (Preferred Site): The C–I bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond.[1] Under controlled conditions, Suzuki coupling occurs exclusively here first.

  • C4-Chloride (Secondary Site): The C–Cl bond is part of an electron-deficient pyrimidine ring.[1] While less reactive toward Pd(0) than the iodide, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

    • Risk:[1][2][3] Hydrolysis to the pyrimidin-4-one (via water attack) or displacement by alkoxide bases during the Suzuki reaction.[1]

Strategic Decision Matrix

Before proceeding, researchers must select the synthetic route based on the final target structure.

  • Route A (Direct Coupling): Coupling the boronic acid to the 5-position while retaining the 4-chloro group.[1]

    • Use Case: When the 4-Cl is needed for late-stage diversification or when the final 4-substituent is not compatible with Suzuki conditions.[1]

    • Challenge: Preventing hydrolysis of the labile C4-Cl.[1]

  • Route B (Displacement First): Displacing the 4-Cl with an amine (SNAr) before the Suzuki coupling.[1]

    • Use Case: Standard kinase inhibitor synthesis (e.g., installing the hinge-binding motif first).[1]

    • Advantage:[1][4][5] Converts the unstable 4-chloro species into a stable 4-amino species, simplifying the subsequent Suzuki coupling.[1]

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways and the critical decision nodes.

G Start 4-Chloro-6-ethyl- 5-iodothieno[2,3-d]pyrimidine Decision Strategic Decision Start->Decision RouteA Route A: Suzuki First Decision->RouteA Retain Cl RouteB Route B: SnAr First Decision->RouteB Install Amine Suzuki_Cond Pd(PPh3)4, Na2CO3 60-80°C, Dioxane/H2O RouteA->Suzuki_Cond SnAr_Cond Amine (R-NH2) iPr2NEt, IPA, 25-50°C RouteB->SnAr_Cond ProductA 4-Chloro-5-aryl- 6-ethylthieno[2,3-d]pyrimidine Suzuki_Cond->ProductA C-I Oxidative Addition (Fast) SideRxn Side Product: 4-Hydroxy (Hydrolysis) Suzuki_Cond->SideRxn Overheating/High pH (S_NAr by OH-) ProductB 4-Amino-6-ethyl- 5-iodothieno[2,3-d]pyrimidine SnAr_Cond->ProductB Nucleophilic Attack at C4 (Fast) ProductB->Suzuki_Cond Subsequent Coupling

Caption: Divergent synthetic pathways. Route A requires strict temperature control to prevent C4-Cl hydrolysis (red dotted line).[1]

Detailed Protocol: Route A (C5-Selective Suzuki Coupling)

This protocol is optimized to couple aryl boronic acids to the C5 position while preserving the sensitive C4-chloride.[1]

Materials & Reagents
ReagentEquiv.[1][3][5][6][7][8][9][10][11]RoleNotes
Substrate 1.0Electrophile4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Boronic Acid 1.1 - 1.2NucleophileAryl/Heteroaryl boronic acid
Pd(PPh3)4 0.05 (5 mol%)CatalystPreferred for high C-I vs C-Cl selectivity [1].[1]
Na2CO3 2.0 - 2.5Base2M Aqueous solution.[1] Milder than K3PO4 for Cl stability.[1]
1,4-Dioxane --SolventHigh solubility, miscible with water.[1]
Water --Co-solventEssential for boronic acid activation.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.[1]

    • Cool under a stream of Nitrogen or Argon.

  • Charging:

    • Add the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh3)4 (5 mol%) to the flask.

    • Note: Adding the catalyst to the solid mixture before solvent addition ensures better dispersion upon solvation.[1]

  • Solvation & Degassing:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate).[1]

    • Add 2M Na2CO3 (aq) (2.0 equiv). The ratio of Dioxane:Water should be approximately 4:1.

    • CRITICAL: Degas the mixture immediately. Sparge with Argon for 10–15 minutes or use the freeze-pump-thaw method (3 cycles). Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Reaction:

    • Heat the mixture to 60–70 °C .

    • Caution: Do not reflux (typically 100 °C) if preserving the C4-Cl is critical.[1] Higher temperatures accelerate the hydrolysis of the C4-Cl to the C4-OH (pyrimidinone) [2].[1]

    • Monitor by TLC or LC-MS every 2 hours. The reaction is typically complete within 4–6 hours due to the high reactivity of the C-I bond.

  • Work-up:

    • Cool to room temperature.[1][6][7][8][9]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases.[1][2][5] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).[1] The 4-chloro product is usually less polar than the hydrolyzed 4-hydroxy byproduct.[1]

Detailed Protocol: Route B (SNAr First - Recommended)

If the final target requires an amino group at the 4-position (common for kinase inhibitors), perform this step before the Suzuki coupling.[1]

Rationale

The 4-amino-5-iodo intermediate is chemically robust.[1] It tolerates higher temperatures (100–120 °C) and stronger bases during the subsequent Suzuki coupling, allowing for the use of difficult boronic acids (e.g., sterically hindered or electron-poor) [3].[1]

Protocol Summary
  • Reaction: Dissolve 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine in Isopropanol (IPA).

  • Reagents: Add the desired amine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).

  • Conditions: Stir at Room Temperature or mild heat (40 °C). The reaction is usually rapid (< 2 hours).[1]

  • Isolation: The product often precipitates out of IPA. Filter, wash with cold IPA/water, and dry.

  • Subsequent Suzuki: Use the isolated 4-amino-5-iodo intermediate in a standard Suzuki coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100 °C).

Troubleshooting & Optimization

ObservationRoot CauseSolution
Formation of 4-Hydroxy impurity (M-Cl + OH) Hydrolysis of C4-Cl bond.[1]Reduce temperature to 50-60 °C. Switch base to anhydrous K3PO4 and use dry solvent (Dioxane) with only 1-2 eq of water added precisely.[1]
Formation of 4-Alkoxy impurity Displacement of C4-Cl by solvent.[1]Avoid alcoholic solvents (MeOH, EtOH) in Route A. Use Dioxane, Toluene, or DME.[1]
Low Conversion Catalyst deactivation or poor solubility.[1][2]Switch catalyst to Pd(dppf)Cl2[1]·DCM (more robust).[1] Increase solvent volume.
Dehalogenation (Loss of I) Beta-hydride elimination or overheating.[1]Use degassed solvents rigorously.[1] Lower reaction temperature.[1][4]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Langer, P., et al. (2011).[1] Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. RSC Advances. Link

  • BenchChem Technical Guide. (2025). Synthesis and Properties of Halogenated Pyrimidines. BenchChem Application Notes. Link[1]

  • Gundersen, L. L., et al. (2010).[1] Regioselectivity in Stille and Suzuki couplings of halopyrimidines.[6] Tetrahedron Letters. Link[1]

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of Sonogashira Coupling for the Synthesis of 5-Alkynyl-Thieno[2,3-d]pyrimidines

Introduction: The Convergence of a Privileged Scaffold and a Powerful Cross-Coupling Tool In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Cross-Coupling Tool

In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to applications as potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] The functionalization of this core is paramount to modulating its pharmacological profile. The introduction of an alkynyl group at the 5-position via a carbon-carbon bond-forming reaction is a particularly valuable strategy for exploring new chemical space and developing novel therapeutic agents.

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is an exceptionally effective method for achieving this transformation.[4][5] Its operational simplicity, mild reaction conditions, and tolerance of diverse functional groups make it an indispensable tool in the synthesis of complex molecules.[4][6] This guide provides a detailed examination of the Sonogashira coupling as applied to 5-iodo thienopyrimidine intermediates, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers in drug discovery and development.

Mechanistic Rationale: The "Why" Behind the Reaction Conditions

A successful Sonogashira coupling hinges on the interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[7][8] Understanding these cycles is crucial for rational optimization and troubleshooting. The reactivity of the aryl halide is a key factor, with the C-I bond being significantly more susceptible to oxidative addition than C-Br or C-Cl bonds, making 5-iodo thienopyrimidines ideal substrates for this reaction.[4][9]

  • The Palladium Cycle (The Workhorse): This cycle accomplishes the main C-C bond formation.

    • Oxidative Addition: A low-valent Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the 5-iodo thienopyrimidine. This is typically the rate-limiting step and breaks the C-I bond, forming a Pd(II) intermediate.[4]

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the iodide.[8]

    • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated as the final product. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

  • The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[7]

    • Deprotonation: An amine base deprotonates the alkyne, facilitated by its increased acidity upon coordination to the copper, forming a highly reactive copper acetylide intermediate.[7][10] This species is then ready for the transmetalation step with the palladium complex.

While essential for high reaction rates at lower temperatures, the copper co-catalyst can promote the undesirable homocoupling of the alkyne substrate (Glaser coupling), especially in the presence of oxygen.[4][11] This has led to the development of robust copper-free protocols, which are particularly useful when homocoupling is a significant issue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + Base - Base·HI Alkyne H-C≡CR Alkyne->CuI Base Base (e.g., Et₃N) Cu_Acetylide->Transmetal Transfers Alkyne Cu_Acetylide->CuI Aryl_I Ar-I (5-Iodo Thienopyrimidine) Aryl_I->OxAdd

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Core Protocol: Pd/Cu-Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of various terminal alkynes with 5-iodo thienopyrimidine intermediates. It is optimized for high conversion and yield under standard laboratory conditions.

Rationale for Component Selection:

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a stable, air-tolerant Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[4][12] Copper(I) iodide is the standard co-catalyst for activating the alkyne.[4]

  • Base/Solvent: A combination of tetrahydrofuran (THF) and triethylamine (Et₃N) is used. THF is an excellent solvent for the organic substrates, while Et₃N serves as both the base to deprotonate the alkyne and a solvent.[12]

  • Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the Pd(0) catalyst and to suppress the copper-mediated alkyne homocoupling (Glaser coupling).[4][11]

Materials:

  • 5-Iodo thienopyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), distilled or anhydrous

  • Schlenk flask or sealed reaction vial, flame-dried

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-iodo thienopyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by Et₃N. The typical solvent ratio is 2:1 to 3:1 (THF:Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, the mixture may be gently heated to 40-60 °C.

  • Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting 5-iodo thienopyrimidine is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-thienopyrimidine.

Alternative Protocol: Copper-Free Sonogashira Coupling

This protocol is recommended when the copper-catalyzed homocoupling of the alkyne is a significant side reaction or when the final product is intended for biological assays where trace copper contamination is a concern.

Rationale for Component Selection:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a direct source of the active Pd(0) catalyst.[7] In the absence of copper, a slightly higher catalyst loading and temperature may be required to achieve a comparable reaction rate.

  • Base: A stronger, non-coordinating organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) can be effective.[7][13]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often used to ensure solubility of all components, including inorganic bases if used.[13]

Materials:

  • 5-Iodo thienopyrimidine derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial, flame-dried

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask with a magnetic stir bar, add the 5-iodo thienopyrimidine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Inerting the Atmosphere: Seal the flask and perform three evacuate/backfill cycles with inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by DIPEA (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise. A slight excess is used to drive the reaction to completion in the absence of the copper accelerant.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C.

  • Monitoring Progress: Monitor the reaction by TLC or LC-MS. Copper-free reactions may require longer reaction times (6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude residue by flash column chromatography.

Experimental_Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Reaction Execution cluster_Workup 3. Work-up & Purification A Flame-dry Schlenk Flask B Add 5-Iodo Thienopyrimidine, Pd Catalyst, [CuI] A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Anhydrous Solvent & Base via Syringe C->D E Add Terminal Alkyne (1.2-1.5 equiv) D->E F Stir at RT or Heat (40-80 °C) E->F G Monitor by TLC/LC-MS F->G H Cool & Dilute with Organic Solvent G->H Reaction Complete I Aqueous Wash (NH₄Cl or H₂O) H->I J Dry (Na₂SO₄), Filter, & Concentrate I->J K Purify via Flash Column Chromatography J->K

Figure 2: General experimental workflow for Sonogashira coupling of 5-iodo thienopyrimidines.

Data Summary and Troubleshooting

The table below provides representative conditions and potential challenges for the Sonogashira coupling of a generic 5-iodo thienopyrimidine.

ParameterRecommended ConditionRationale & CausalityPotential Issues & Solutions
Aryl Halide 5-Iodo ThienopyrimidineThe C-I bond is weakest among halogens, facilitating rapid oxidative addition.[4][9]Low Reactivity: If the scaffold is highly electron-rich, consider a more active catalyst system (e.g., with bulky phosphine ligands).
Pd Catalyst 2-5 mol% PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Balances reaction efficiency with cost and ease of removal. Pd(II) is a stable precatalyst.[12]No Reaction: Catalyst may be inactive. Ensure solvents are properly degassed. Consider using a fresh bottle of catalyst.
Cu Co-catalyst 4-10 mol% CuI (for standard protocol)Accelerates the reaction by forming the copper acetylide intermediate.[8]Alkyne Dimer (Glaser Product): Caused by oxygen. Ensure a strictly inert atmosphere. If persistent, switch to the copper-free protocol.[11]
Base 2-3 equiv Et₃N, DIPEA, or K₂CO₃Deprotonates the alkyne and neutralizes the HI byproduct formed during the reaction.[7]Incomplete Reaction: Base may be wet or insufficient. Use freshly distilled amine or freshly dried inorganic base.
Solvent Anhydrous THF, DMF, MeCNMust fully solubilize all reactants. Polar aprotic solvents are generally effective.[14][15]Poor Solubility: If substrates are poorly soluble, switch to DMF or Dioxane and increase the temperature.
Temperature 25 - 80 °CIodides often react well at room temperature, but heating can overcome activation barriers for difficult substrates.[4][16]Decomposition: Thienopyrimidine scaffolds can be heat-sensitive. Avoid excessive temperatures (>100 °C) and monitor for decomposition spots on TLC.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. [Link]

  • Sonogashira Coupling - BYJU'S. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. [Link]

  • What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

  • Thienopyrimidines Exploring the Chemistry and Bioactivity | Request PDF - ResearchGate. [Link]

  • “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. [Link]

  • Development of thienopyrimidines as potential pharmaceuticals - Hilaris Publisher. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis - ResearchGate. [Link]

  • Synthesis of some thienopyrimidine derivatives. - SciSpace. [Link]

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a] - ResearchGate. [Link]

  • Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - Journal of Microbiology and Biotechnology (JMB). [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. [Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications -.:: Natural Sciences Publishing ::.. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions - Taylor & Francis. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. [Link]

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone | Request PDF - ResearchGate. [Link]

  • Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. - ResearchGate. [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. [Link]

Sources

Application

Procedure for amination of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Executive Summary This technical guide details the protocol for the amination of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (referred to herein as Substrate 1 ). This reaction is a critical transformation in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the amination of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (referred to herein as Substrate 1 ). This reaction is a critical transformation in the synthesis of thienopyrimidine-based kinase inhibitors (e.g., EGFR, PI3K) and antifolates.

The procedure relies on a Nucleophilic Aromatic Substitution (SNAr ) mechanism.[1][2][3][4] The presence of the electron-withdrawing pyrimidine ring activates the C4-chlorine toward nucleophilic attack, while the C5-iodine remains intact, serving as a distinct handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira). This orthogonality is vital for library generation in drug discovery.

Reaction Mechanism & Chemical Logic

Reactivity Profile

Substrate 1 possesses two potential electrophilic sites:

  • C4-Position (Cl): Highly activated for SNAr due to the inductive and mesomeric electron-withdrawal of the pyrimidine nitrogens (N1 and N3).

  • C5-Position (I): Less reactive toward nucleophiles but highly reactive toward oxidative addition with transition metals.

Under standard basic or neutral conditions, amines attack the C4 position exclusively. The iodine at C5 provides steric bulk but does not interfere with the SNAr pathway unless highly forcing conditions or specific metal catalysts are present.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination sequence:

  • Addition: The amine nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

  • Deprotonation: A base (external or excess amine) neutralizes the resulting ammonium species to yield the free base product.

SNAr_Mechanism cluster_conditions Reaction Conditions Substrate 4-Cl-Substrate (Electrophile) Intermediate Meisenheimer Complex (Anionic) Substrate->Intermediate + Amine (Attack at C4) Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Product 4-Amino-5-iodo Product Intermediate->Product - Cl⁻ (Aromatization) Byproduct HCl (Salt) Intermediate->Byproduct Cond Solvent: iPrOH/EtOH Base: DIPEA/TEA Temp: 80°C

Figure 1: Mechanistic pathway for the SNAr amination of 4-chlorothienopyrimidine.

Experimental Protocols

Two protocols are provided: Method A (Standard Thermal) for scalability and Method B (Microwave) for rapid library synthesis.

Reagents & Equipment Table
ComponentSpecificationRole
Substrate 1 >95% PurityStarting Material
Amine 1.1 - 1.5 equiv.Nucleophile
Solvent Isopropanol (iPrOH) or Ethanol (EtOH)Reaction Medium (Protic solvents facilitate SNAr)
Base Diisopropylethylamine (DIPEA) or Et3NAcid Scavenger (Neutralizes HCl)
Workup Ethyl Acetate / BrineExtraction
Method A: Standard Thermal Reflux (Scale: 100 mg – 10 g)

Best for: Large batches, thermally sensitive amines, or labs without microwave reactors.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (1.0 equiv.) in Isopropanol (concentration ~0.2 M).

    • Note: iPrOH is preferred over MeOH to allow for higher reaction temperatures (82°C vs 65°C).

  • Addition: Add DIPEA (2.0 equiv.) followed by the Amine (1.2 equiv.).

    • Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) .

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

    • Checkpoint: Conversion is usually complete within 2–6 hours . The product is typically more polar than the starting chloride.

  • Workup:

    • Cool to room temperature.[5]

    • Precipitation Method (Preferred): Often the product precipitates upon cooling. Filter the solid, wash with cold iPrOH, then water, and dry under vacuum.

    • Extraction Method: If no precipitate forms, remove solvent in vacuo. Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.

Method B: Microwave-Assisted Synthesis (Scale: 10 mg – 500 mg)

Best for: Rapid library generation, sterically hindered amines.

  • Setup: In a microwave vial (2–5 mL), suspend Substrate 1 (1.0 equiv.) in Isopropanol or Dioxane (0.15 M).

  • Addition: Add DIPEA (2.0 equiv.) and Amine (1.5 equiv.). Cap the vial.

  • Irradiation: Heat to 100–120°C for 15–30 minutes (High Absorption setting).

    • Caution: Do not exceed 140°C to prevent de-iodination at C5.

  • Workup: Transfer directly to a purification system or evaporate solvent and triturate with water/methanol.

Process Monitoring & Troubleshooting

The following decision tree outlines the logical flow for monitoring and troubleshooting the reaction.

Troubleshooting Start Check LCMS/TLC (t = 2 hrs) Result Reaction Status? Start->Result Complete Proceed to Workup Result->Complete >95% Conv. Incomplete Starting Material Remains Result->Incomplete <50% Conv. Byproduct Hydrolysis Product (4-OH species) Result->Byproduct Mass = M-Cl+OH Action_Inc 1. Add 0.5 eq Amine 2. Increase Temp (+10°C) 3. Check Solvent Dryness Incomplete->Action_Inc Action_Byp Cause: Wet Solvent Action: Use Anhydrous Solvent & Molecular Sieves Byproduct->Action_Byp

Figure 2: Troubleshooting logic for incomplete conversion or hydrolysis byproducts.

Common Issues:

  • Hydrolysis: If water is present, the 4-Cl can be displaced by OH⁻ to form the pyrimidinone (tautomer of 4-hydroxy). Prevention: Use anhydrous solvents if the amine is unreactive or the scale is small.

  • Regioselectivity: Not an issue here as C5-I is stable to SNAr. However, avoid Pd contamination which could trigger C5 coupling.

References

  • Gangjee, A. et al. (2010). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry.

  • Kunes, J. et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules.

  • Roh, J. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Preprints.org.

  • Wikipedia . Nucleophilic Aromatic Substitution (SNAr).

Sources

Method

Application Note: Precision Functionalization of the C5 Position in Thieno[2,3-d]pyrimidine Scaffolds

Executive Summary & Pharmacological Context Thieno[2,3-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for purines and quinazolines. Because of their structural c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Thieno[2,3-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for purines and quinazolines. Because of their structural complementarity to the ATP-binding pocket (hinge region) of various kinases, they are heavily utilized in the development of targeted inhibitors for Epidermal Growth Factor Receptor (EGFR), Receptor-Interacting Protein Kinase 2 (RIPK2), and Phosphatidylinositol 4-kinases (PI4K)[1].

The functionalization of the thiophene ring—specifically at the C5 position —is a critical vector for exploring structure-activity relationships (SAR). However, differentiating the C5 and C6 positions synthetically poses a significant regiochemical challenge. This application note details field-proven methodologies for the selective C5-functionalization of thieno[2,3-d]pyrimidines, contrasting direct C-H activation strategies with traditional halogenation-cross-coupling workflows.

Mechanistic Insights: Regiochemical Control at C5 vs. C6

Historically, functionalizing the C5 position required lengthy de novo ring synthesis or difficult electrophilic halogenations. However, recent breakthroughs in transition-metal catalysis have enabled direct, regioselective C-H arylation.

As demonstrated by Yamada et al., the regioselectivity of thieno[2,3-d]pyrimidine arylation is entirely dictated by the oxidation state and electrophilicity of the Palladium catalyst[2].

  • C6-Selective Arylation: Utilizing neutral Pd(0) species and aryl iodides drives the reaction through a standard oxidative addition pathway, selectively targeting the C6 position[3].

  • C5-Selective Arylation: By introducing an Ag(I) salt (such as AgOAc) alongside an aryl boronic acid, the catalyst is oxidized to a highly electrophilic cationic Pd(II) species . The thieno[2,3-d]pyrimidine scaffold coordinates directly to this electrophilic center, exclusively directing transmetalation and subsequent reductive elimination to the C5 position[2].

Mechanism cluster_C5 C5-Selective Arylation cluster_C6 C6-Selective Arylation Start Thieno[2,3-d]pyrimidine Scaffold CatPd Cationic Pd(II) Species (Electrophilic) Start->CatPd Pd(OAc)2 + AgOAc NeutralPd Neutral Pd(0) Species Start->NeutralPd Pd(OAc)2 + Ligand Boronic Aryl Boronic Acid [Transmetalation] CatPd->Boronic Coordination C5Prod C5-Aryl Derivative Boronic->C5Prod Reductive Elimination ArylIodide Aryl Iodide [Oxidative Addition] NeutralPd->ArylIodide Insertion C6Prod C6-Aryl Derivative ArylIodide->C6Prod Transmetalation

Divergent regioselective C-H arylation pathways controlled by Palladium catalyst oxidation states.

Quantitative Data Summary

The following table summarizes the expected yields and regiochemical fidelity of the protocols discussed in this guide.

Functionalization StrategyTarget PositionKey ReagentsCatalyst / OxidantYield RangeRegiochemical Fidelity
Direct C-H Arylation C5Aryl Boronic AcidPd(OAc)₂ / AgOAc55–85%>95% C5 selective
Direct C-H Arylation C6Aryl IodidePd(OAc)₂ / AgOAc60–90%>95% C6 selective
Electrophilic Bromination C5Br₂ or NBSNone (Microwave)70–95%Highly substrate-dependent
Suzuki-Miyaura Coupling C5 (via Bromide)Aryl Boronic AcidPd(dppf)Cl₂ / K₂CO₃65–90%Absolute (Directed)

Experimental Protocols

Protocol A: Direct Regioselective C5 C-H Arylation

This protocol leverages the cationic Pd(II) mechanism to directly install aryl groups at the C5 position without prior halogenation.

Causality & Optimization Notes: The use of Cyclopentyl methyl ether (CPME) is highly recommended over standard ethers due to its higher boiling point (106 °C) and low peroxide formation, which sustains the thermal activation required for the C-H cleavage. The stoichiometry of AgOAc (3.0 equivalents) is critical; it acts not only as an oxidant to maintain the Pd(II) state but also as a halide/acetate scavenger to ensure the palladium center remains highly electrophilic[3].

Workflow Step1 1. Preparation Dry CPME Solvent Step2 2. Catalyst Loading 10 mol% Pd(OAc)2 Step1->Step2 Step3 3. Oxidant Addition 3.0 eq AgOAc Step2->Step3 Step4 4. Substrate Addition Ar-B(OH)2 + Scaffold Step3->Step4 Step5 5. Thermal Activation 110°C, 24 Hours Step4->Step5

Step-by-step workflow for the direct C5 C-H arylation of thieno[2,3-d]pyrimidine scaffolds.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the thieno[2,3-d]pyrimidine substrate (1.0 equiv), the desired aryl boronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous CPME (0.2 M relative to the substrate) via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12–24 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material is consumed. The C5-arylated product will exhibit an

    
     peak corresponding to the exact mass of the substrate + aryl group - 1 Da (loss of the C5 proton).
    
  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C5-Bromination and Subsequent Cross-Coupling

While direct C-H arylation is elegant, steric encumbrance at the C6 position can completely shut down the direct functionalization pathway. For instance, Gangjee et al. reported that while 6-methyl-thieno[2,3-d]pyrimidines undergo facile C5-bromination under microwave irradiation, homologation to a 6-ethyl group creates sufficient steric bulk to render standard bromination (using Br₂ or NBS) completely fruitless[4]. If your substrate permits, this two-step protocol serves as a highly reliable, orthogonal approach.

Step-by-Step Methodology (Halogenation):

  • Solubilization: Dissolve the thieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C in an ice bath.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes to prevent exothermic runaway and over-bromination.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (Self-Validation): Analyze via LC-MS. Successful C5-bromination is definitively confirmed by the appearance of a characteristic 1:1 isotopic doublet (

    
     / 
    
    
    
    ) in the mass spectrum, indicative of a single bromine atom incorporation.
  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The 5-bromo-thieno[2,3-d]pyrimidine typically precipitates as a solid. Filter, wash with water, and dry under high vacuum.

  • Cross-Coupling: The resulting bromide can be subjected to standard Suzuki-Miyaura conditions (e.g., Aryl-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃ in 4:1 1,4-Dioxane/H₂O at 90 °C for 8 hours) to yield the C5-functionalized target.

References

1.2 - Organic Letters (ACS Publications). 2.4 - Journal of Medicinal Chemistry (PMC). 3.1 - ResearchGate.

Sources

Application

Synthesis of tyrosine kinase inhibitors from thienopyrimidine building blocks

Application Note: Precision Synthesis of Thieno[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors Executive Summary & Rationale The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Thieno[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors

Executive Summary & Rationale

The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core found in FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[1] By replacing the benzene ring with a thiophene moiety, researchers can exploit altered electron density and solubility profiles to overcome resistance mutations (e.g., EGFR T790M) and target dual pathways (EGFR/VEGFR-2).

This guide details a robust, modular synthetic workflow for generating 4-anilino-thieno[2,3-d]pyrimidines. Unlike standard literature which often omits practical "tricks of the trade," this protocol emphasizes the causality behind reagent choices and self-validating visual checkpoints.

Strategic Synthetic Pathway

The synthesis hinges on the Gewald Reaction , a multicomponent condensation that constructs the thiophene core. This is followed by cyclization to the pyrimidine, activation via chlorination, and finally, nucleophilic aromatic substitution (SNAr) to install the kinase-binding "warhead."

Workflow Visualization

The following diagram outlines the critical path and decision nodes.

G cluster_QC Quality Control Checkpoints Start Ketone/Aldehyde + Activated Nitrile Gewald Gewald Reaction (S8, Morpholine) Start->Gewald 50-60°C, DMF Thiophene 2-Aminothiophene Intermediate Gewald->Thiophene Crystallization Cyclization Cyclization (Formamide/Urea) Thiophene->Cyclization Reflux QC1 QC: Disappearance of C=O (IR/TLC) Thiophene->QC1 Core Thienopyrimidin-4-one (The 'Core') Cyclization->Core Precipitation Chlorination Chlorination (POCl3) Core->Chlorination Reflux, 3h Chloride 4-Chloro-thieno pyrimidine Chlorination->Chloride Workup (Ice) SNAr S_NAr Functionalization (Aniline/Amine) Chloride->SNAr iPrOH, Reflux QC2 QC: Cl Isotope Pattern (LCMS) Chloride->QC2 Final Final TKI Candidate (e.g., EGFR Inhibitor) SNAr->Final Filtration QC3 QC: 1H NMR (Aromatic Shifts) Final->QC3

Caption: Modular synthetic workflow for thienopyrimidine TKIs highlighting critical intermediates and QC checkpoints.

Detailed Protocols

Protocol A: The Gewald Reaction (Core Synthesis)

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (or substituted variants).

The "Why" Behind the Chemistry: The Gewald reaction is preferred over linear synthesis because it builds the thiophene ring and installs the necessary amine and ester functionalities in one step. We utilize a one-pot procedure with morpholine. Morpholine acts not just as a base but as a nucleophilic catalyst that facilitates the initial Knoevenagel condensation more effectively than triethylamine.

Reagents:

  • Cyclohexanone (or substituted ketone): 10 mmol

  • Ethyl cyanoacetate: 10 mmol

  • Sulfur (elemental, powder): 10 mmol

  • Morpholine: 15 mmol

  • Ethanol (Absolute): 20 mL

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine the ketone, ethyl cyanoacetate, and sulfur in ethanol.

  • Activation: Add morpholine dropwise. Observation: The reaction is exothermic. A slight temperature rise indicates initiation.

  • Heating: Heat to 50–60°C (water bath) for 2–3 hours. Do not reflux vigorously immediately; allow the sulfur to dissolve and react.

    • Self-Validating Stop Point: The reaction mixture will change from a suspension to a clear dark solution, then eventually precipitate the solid product. If the sulfur powder remains visible after 2 hours, the reaction has stalled (add more morpholine).

  • Workup: Cool to room temperature and then to 0°C. The product usually crystallizes out. Filter and wash with cold ethanol.

Yield Expectation: 70–90%. QC Check: 1H NMR should show a broad singlet (NH2) around 7.0–7.5 ppm and the disappearance of the ketone carbonyl signal.

Protocol B: The "Warhead" Assembly (Chlorination & SNAr)

Objective: Conversion of the inert lactam to a reactive chloride, followed by substitution with an aniline pharmacophore.

The "Why" Behind the Chemistry: Direct amination of the oxo-group is difficult. We generate the 4-chloro intermediate using POCl3.[2] For the substitution step, we use isopropanol (iPrOH) as the solvent. This is a critical process choice: the product (a secondary amine) is basic, but the byproduct is HCl. In iPrOH, the final TKI precipitates directly as the hydrochloride salt, protecting it from oxidation and simplifying purification.

Step 1: Chlorination [3]

  • Setup: Suspend the thienopyrimidin-4(3H)-one (1.0 equiv) in POCl3 (5–10 equiv).

  • Reflux: Heat to reflux (approx. 106°C) for 3–5 hours.

    • Visual Cue: The white suspension will turn into a clear, often yellowish/orange solution. This clarity confirms the consumption of the starting lactam.

  • Quench (Hazard Control): Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. Do not add water to the acid. Extract with DCM immediately to avoid hydrolysis back to the starting material.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Dissolve the 4-chloro intermediate (1.0 equiv) and the specific aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib mimic) (1.1 equiv) in Isopropanol (10 mL/g).

  • Catalysis: No base is usually needed if isolating the salt. If the free base is required, add 2.0 equiv of DIPEA.

  • Reflux: Heat to reflux for 4–6 hours.

    • Self-Validating Stop Point: A heavy precipitate should form (the HCl salt of the product). TLC should show the disappearance of the high-Rf chloride spot.

  • Isolation: Filter the hot mixture to remove impurities, or cool and filter to collect the salt. Wash with diethyl ether.

Data Presentation & Optimization[4]

Solvent Effects on SNAr Yields Optimization data for the coupling of 4-chlorothieno[2,3-d]pyrimidine with 3-chloro-4-fluoroaniline.

SolventTemperature (°C)Base AddedYield (%)Purity (HPLC)Notes
Isopropanol 82 (Reflux)None88% >98%Precipitates as pure HCl salt.
DMF100K2CO365%85%Requires aqueous workup; loss of product.
Ethanol78 (Reflux)DIPEA72%92%Product partially soluble; lower recovery.
Toluene110TEA55%90%Slow reaction kinetics.

Key Insight: Isopropanol without base is the superior method for this scaffold, driving the equilibrium forward via precipitation.

References & Authority

  • Mghwary, A. E., et al. "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile."[4] Scientific Reports/PubMed, 2019.

    • Significance: Establishes the biological rationale for the thieno[2,3-d]pyrimidine scaffold as a dual inhibitor.

  • BenchChem Application Notes. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives." BenchChem Protocols, 2025.[2]

    • Significance: Provides the foundational parameters for the Gewald reaction optimization.

  • Wu, C. H., et al. "Design and synthesis of some novel pyridothienopyrimidine derivatives... targeting EGFR enzyme."[1][4][5][6][7][8][9][10] Arabian Journal of Chemistry, 2021.

    • Significance: Validates the SNAr functionalization strategy and docking logic.

  • ChemicalBook. "4-Chlorothieno[2,3-d]pyrimidine Synthesis Protocol." ChemicalBook Technical Data, 2025.[11]

    • Significance: Confirms the chlorination conditions and safety parameters for POCl3 handling.

Sources

Method

Application Note: Chemoselective Displacement of Chlorine in 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific reactivity of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a critical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific reactivity of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., FLT3, EGFR targets).[1][2][3]

[1][2][3]

Abstract & Strategic Importance

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline, widely utilized in oncology drug discovery.[1][2] The molecule 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine represents a "linchpin" intermediate.[1][2][3]

  • The 4-Chloro position acts as the primary electrophile for Nucleophilic Aromatic Substitution (

    
    ), typically installing the solubility-enhancing or H-bond donor moiety.[1][2][3]
    
  • The 5-Iodo position is a latent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), usually performed after the C4-displacement to prevent catalyst poisoning or side reactions.[1][2][3]

  • The 6-Ethyl group provides lipophilic bulk, often improving potency by filling hydrophobic pockets in kinase active sites.[1][2][3]

This guide details the reagents and protocols for displacing the C4-chlorine while preserving the C5-iodide integrity.[1]

Mechanistic Insight & Reactivity Profile[2][3][4]

The Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][3] The nitrogen atoms in the pyrimidine ring pull electron density, making the C4 position highly electron-deficient.[2]

  • Nucleophilic Attack: The nucleophile (amine, alkoxide, thiol) attacks C4, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate.[2][4]

  • Elimination: The chloride ion is ejected, restoring aromaticity.[3][4]

The "Orthogonal" Challenge (The 5-Iodo Effect)

While the 5-iodo group does not participate directly in the


 reaction, it exerts two critical effects:
  • Steric Hindrance: The large iodine atom (Van der Waals radius ~1.98 Å) is ortho to the reaction center.[3][4] This crowds the C4 position, potentially slowing down the approach of bulky nucleophiles compared to the non-iodinated analog.[4]

  • Electronic Stability: Iodine is labile under Pd-catalyzed conditions.[3] Therefore, Pd-catalyzed Buchwald-Hartwig aminations should be avoided for the C4-displacement if the goal is to retain the iodine.[1][2][3] Standard thermal

    
     is the required pathway.[3][4]
    

Mechanism cluster_steric Steric Influence Reactant 4-Cl-5-I-thienopyrimidine TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS + Nucleophile (Nu:) (Rate Limiting Step) Product 4-Substituted-5-I-thienopyrimidine TS->Product - Cl⁻ (Fast)

Figure 1:


 pathway highlighting the transition state where 5-Iodo steric bulk is most impactful.[1][2][3]

Reagent Selection Guide

The choice of reagent depends on the nucleophile type.[4] The table below summarizes optimized conditions for this specific scaffold.

Nucleophile ClassReagent / Solvent SystemBase / AdditiveTemp (°C)Notes
Primary Amines Ethanol (EtOH) or Isopropanol (IPA) DIPEA (Hunig's Base) or

60–80°CStandard condition.[1][2][3] High yields.
Secondary Amines n-Butanol or DMF DIPEA or

90–110°CHigher temp required due to steric clash with 5-Iodo.[1][2][3]
Anilines (Weak Nu) Isopropanol or 2-Methoxyethanol HCl (cat.) or PTSARefluxAcid catalysis protonates N3, activating C4.[2][3][4] Avoids Pd.
Alkoxides (O-Nu) THF or DMF NaH (Sodium Hydride)0°C to RTStrong base required.[1][2][3] Generates ether linkage.[3][4]
Thiols (S-Nu) DMF or Acetonitrile

or

RT to 50°CVery fast reaction due to high nucleophilicity of thiolate.[1][3]

Detailed Experimental Protocols

Protocol A: Displacement with Primary/Secondary Amines (Standard)

Best for: Morpholine, Piperazine, Benzylamine, Alkylamines.[2][4]

Reagents:

  • Substrate: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (1.0 eq)[1][2][3]

  • Nucleophile: Amine (1.2 – 1.5 eq)[2][4]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]
    
  • Solvent: Isopropanol (IPA) [Concentration: 0.2 M][2][4]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in IPA.

  • Addition: Add DIPEA followed by the amine.

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 eq.[2][4]

  • Reaction: Heat the mixture to reflux (approx. 82°C) under nitrogen atmosphere.

    • Monitoring: Check TLC or LCMS after 2 hours.[3][4] The 5-iodo group slows the reaction; if incomplete after 4h, switch solvent to n-Butanol and heat to 100°C.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates.[3][4] Filter, wash with water, and dry.[2][4]

    • Extraction Method: If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with saturated

      
       and brine.[2][4] Dry over 
      
      
      
      .[3][4][5]
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).[3][4]

Protocol B: Displacement with Anilines (Acid-Catalyzed)

Best for: Electron-deficient anilines or sterically hindered aromatic amines where basic conditions fail.[1][2][3]

Reagents:

  • Substrate: 1.0 eq

  • Aniline: 1.1 eq[2][3][4][5]

  • Catalyst: HCl (4M in Dioxane, 0.1 eq) or Glacial Acetic Acid (solvent)[2][4]

  • Solvent: Isopropanol[1][2][3][4]

Step-by-Step:

  • Mix substrate and aniline in Isopropanol.

  • Add catalytic HCl.[3][4]

  • Reflux for 6–12 hours.

    • Mechanism:[1][2][3][4][6][7] Protonation of the pyrimidine N3 makes C4 significantly more electrophilic, overcoming the lower nucleophilicity of the aniline.[4]

  • Workup: Neutralize with saturated

    
     before extraction.
    

Workflow Visualization

Workflow Start Start: 4-Cl-6-Et-5-I-thienopyrimidine Choice Select Nucleophile Start->Choice PathA Aliphatic Amine (Basic Cond.) Choice->PathA PathB Aniline/Weak Nu (Acidic Cond.) Choice->PathB StepA1 Add DIPEA, IPA Reflux 80°C PathA->StepA1 StepB1 Add cat. HCl, IPA Reflux 85°C PathB->StepB1 Check LCMS Check: Is SM consumed? StepA1->Check StepB1->Check Opt Optimization: Switch to n-BuOH (110°C) Check->Opt No (Stalled) Finish Isolate Product (Filtration/Extraction) Check->Finish Yes Opt->Finish

Figure 2: Decision tree for reaction optimization based on nucleophile type.

Troubleshooting & Optimization

IssueRoot CauseSolution
Reaction Stalls at 50% Steric hindrance from 5-Iodo group.[1][2][3]Switch solvent to n-Butanol or DMF to access temperatures >100°C.
De-iodination (Loss of I) Presence of reducing metals or radical sources.[1][3]Ensure reagents are metal-free.[1][3] Avoid using formate salts. Use pure

conditions (no Pd).
Hydrolysis (OH product) Wet solvent or hygroscopic base.[3][4]Use anhydrous solvents.[3][4][8] Ensure DIPEA is dry.[3][4]
Regioselectivity N/AThe 4-Cl is the only labile leaving group; regioselectivity is rarely an issue here.[1][3]

References

  • ChemicalBook. (2025).[3][4][8] 4-Chlorothieno[2,3-d]pyrimidine and derivatives: Synthesis and Properties. Retrieved from [2][4]

  • Sigma-Aldrich. (2025).[3] Product Specification: 4-Chloro-5-iodothieno[2,3-d]pyrimidine. Retrieved from [1][2][3]

  • M. N. Zedan et al. (2020).[3][4][9] Nucleophilic substitution of 4-chlorothienopyrimidines. ResearchGate. Retrieved from

  • Arkivoc. (2006).[3][4] Nucleophilic substitution reactions of 4-chlorothieno[2,3-d]pyrimidine derivatives. Retrieved from [1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter bottlenecks when functionalizing thieno[2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter bottlenecks when functionalizing thieno[2,3-d]pyrimidine scaffolds.

Synthesizing 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine presents a notorious set of chemoselectivity and stability challenges. The electron-rich nature of the thiophene ring makes it susceptible to over-oxidation, while the steric hindrance and electronic deactivation caused by sequential functionalization often lead to stalled reactions or unwanted dehalogenation.

This guide abandons generic recipes. Instead, it provides a mechanistic breakdown of the synthesis, self-validating protocols, and field-proven troubleshooting strategies to ensure reproducible, high-yield outcomes.

Synthesis Workflow & Mechanistic Logic

The most thermodynamically and kinetically favored pathway to your target molecule avoids direct iodination of a chlorinated core. Instead, we build the 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one core, perform an electrophilic iodination at the C-5 position, and conclude with a carefully controlled chlorination.

SynthesisWorkflow SM 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one Cond1 Step 1: Electrophilic Iodination NIS, TFA, RT SM->Cond1 Int1 6-Ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one Cond1->Int1 >85% Yield Fail1 Side Reaction: Incomplete Conversion Cond1->Fail1 Weak Electrophile (I2) Cond2 Step 2: Chlorination POCl3, DIPEA, Toluene, 90°C Int1->Cond2 Prod 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Cond2->Prod >80% Yield Fail2 Side Reaction: Protodeiodination Cond2->Fail2 Neat POCl3, >105°C

Fig 1: Optimized workflow for the iodination and chlorination of thieno[2,3-d]pyrimidine cores.

Quantitative Data: Optimization of Reaction Conditions

To understand why we use specific reagents, we must look at the empirical data. Below are summaries of reaction condition optimizations for both critical steps.

Table 1: Optimization of C-5 Iodination Conditions

Reagent System Solvent Temp (°C) Yield (%) Causality / Observation
I₂ / H₅IO₆ AcOH 80 45 High temperatures cause oxidative degradation of the thienopyrimidine core.
I₂ / LDA THF -78 55 Base-catalyzed halogen dance leads to complex regioisomeric mixtures.
NIS DMF 25 30 Incomplete conversion; NIS alone is insufficiently electrophilic.

| NIS | TFA | 25 | 88 | TFA protonates NIS, generating a highly reactive I⁺ species for clean conversion. |

Table 2: Optimization of C-4 Chlorination Conditions

Reagent System Base Additive Temp (°C) Yield (%) Causality / Observation
Neat POCl₃ None 105 (Reflux) 35 Severe protodeiodination due to HCl accumulation and excessive heat.
POCl₃ / Toluene None 90 50 Dilution helps, but unquenched HCl still cleaves the sensitive C-I bond.
SOCl₂ / DMF DIPEA 80 20 Poor conversion; SOCl₂ is less effective for thienopyrimidin-4-ones.

| POCl₃ / Toluene | DIPEA | 90 | 85 | DIPEA scavenges HCl, completely preventing acid-catalyzed deiodination. |

Troubleshooting & FAQs

Q: Why is my iodination yield at the C-5 position stalling below 50%? A: The mechanistic culprit is a lack of electrophilicity. While the thiophene ring in 1[1] is generally electron-rich, the C-5 position is sterically hindered by the adjacent 6-ethyl group and electronically modulated by the pyrimidine system. Standard iodine (I₂) is too weak of an electrophile. By switching to N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA), the acid protonates the succinimide carbonyl, drastically increasing the electrophilic character of the iodine atom (forming an "I⁺" equivalent) and driving the Electrophilic Aromatic Substitution (S_EAr) to completion.

Q: During the chlorination step with POCl₃, I observe significant loss of the iodine atom (deiodination). How can I prevent this? A: You are experiencing acid-catalyzed protodeiodination. The C-I bond on a thiophene ring is highly susceptible to cleavage at elevated temperatures, especially in the presence of the HCl gas generated as a byproduct of the POCl₃ reaction. Refluxing in neat POCl₃ (~105 °C) is too harsh. To prevent this, dilute the reaction in toluene to cap the internal temperature at 90 °C, and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an HCl scavenger, protecting the C-I bond while the chlorination proceeds.

Q: Can I reverse the order of operations and chlorinate the core before iodinating it? A: While theoretically possible, it is highly discouraged. Direct iodination of 4-chlorothieno[2,3-d]pyrimidine is exceptionally challenging because the electron-withdrawing chlorine atom severely deactivates the thiophene ring. Researchers attempting this route are often forced to use harsh, cryogenic conditions like LDA-mediated lithiation followed by an iodine quench. As noted by the Tsantrizos group in their work on2[2], this approach frequently suffers from poor regioselectivity due to the base-catalyzed halogen dance (BCHD) rearrangement. Iodinating the electron-rich 4-oxo intermediate first is the superior strategy.

Self-Validating Experimental Protocols

To ensure trustworthiness in your execution, the following protocols have built-in visual and analytical checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol 1: Synthesis of 6-Ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one
  • Setup: Charge a dried round-bottom flask with 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and anhydrous TFA (10 volumes). Stir to create a uniform suspension.

  • Reagent Addition: Cool the flask to 0 °C. Add N-Iodosuccinimide (NIS) (1.5 eq) portion-wise over 15 minutes.

    • Validation Checkpoint 1: Upon addition of NIS, the suspension will transition to a deep red/brown homogeneous solution. This color change confirms the generation of the active iodonium species.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and the product peak (M+1) appears, displaying the characteristic isotopic shift of an iodinated compound.

  • Quenching: Pour the reaction mixture slowly into an ice-cold, vigorously stirred saturated aqueous solution of Na₂S₂O₃ (Sodium thiosulfate).

    • Validation Checkpoint 3: The immediate disappearance of the deep brown color (turning to a pale yellow/white suspension) visually confirms the complete reduction and destruction of unreacted electrophilic iodine.

  • Isolation: Filter the resulting precipitate, wash generously with cold water followed by cold diethyl ether, and dry under high vacuum to afford the intermediate.

Protocol 2: Synthesis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

(Adapted from methodologies used in the synthesis of 3[3])

  • Setup: Suspend 6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous toluene (8 volumes) under a strict argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) via syringe.

  • Activation: Dropwise add Phosphorus oxychloride (POCl₃) (3.0 eq) at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.

    • Validation Checkpoint 1: The heterogeneous suspension will gradually become a clear, pale yellow solution as the starting material is consumed and converted to the highly soluble chlorinated product. If the solution turns black, the temperature is too high and degradation is occurring.

  • Quenching: Cool the reaction to 0 °C. Carefully and slowly quench by adding the mixture dropwise to a vigorously stirred saturated NaHCO₃ solution.

    • Validation Checkpoint 2: Monitor the pH of the aqueous layer. It must remain basic (pH > 7) throughout the quench to ensure all residual POCl₃ and HCl are neutralized, protecting the C-I bond.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analog. McGill University.
  • Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife. eLife Sciences.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

Sources

Optimization

Minimizing de-iodination side reactions in thienopyrimidine synthesis

Topic: Minimizing De-iodination (Hydrodehalogenation) Side Reactions Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing De-iodination (Hydrodehalogenation) Side Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the synthesis of thienopyrimidine scaffolds—specifically, the pervasive issue of de-iodination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Thienopyrimidines are highly valuable, electron-deficient heteroaromatic pharmacophores widely used in kinase inhibitor development. However, their electronic nature makes iodo-thienopyrimidine intermediates highly susceptible to undesired reduction pathways. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to eliminate this side reaction.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my iodo-thienopyrimidine undergo de-iodination instead of the desired cross-coupling? A: The de-iodination (hydrodehalogenation) of aryl halides is a competing kinetic pathway in palladium catalysis [1]. Because thienopyrimidines are electron-deficient, the initial oxidative addition of Pd(0) into the highly reactive C–I bond is exceptionally fast. If the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate becomes vulnerable to side reactions. Instead of reacting with your boronic acid or amine, the Pd(II) complex abstracts a hydride from the surrounding environment, followed by reductive elimination to yield the de-iodinated thienopyrimidine (Ar–H) [2].

Q2: Where is the hydride coming from in my reaction mixture? A: The most common culprits are your solvent and your base. Primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) are notorious for acting as hydride donors. When an alkoxide coordinates to the Pd(II) center, it undergoes rapid


-hydride elimination, transferring a hydride to the palladium and releasing an aldehyde or ketone byproduct[2]. Additionally, water can act as a hydrogen source in highly electron-deficient or fluorinated systems [3]. Strong amine bases (like triethylamine) or alkoxide bases (like KOtBu) can also facilitate the formation of palladium-hydride species [1].

Q3: How do I choose the right solvent and base to prevent this? A: To shut down the


-hydride elimination pathway, you must eliminate hydride donors. Switch from alcoholic solvents to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. Replace strong alkoxide bases with milder, inorganic bases like K

PO

, K

CO

, or Cs

CO

[1]. These bases are highly effective for transmetalation but lack the structural capacity to donate hydrides.

Q4: Can ligand selection suppress the hydrodehalogenation pathway? A: Yes. The key to minimizing side reactions is to accelerate the desired catalytic cycle so that it outcompetes the degradation pathway. Using bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) accelerates both transmetalation and reductive elimination [5]. This rapidly pushes the Pd(II)-aryl intermediate forward to the desired cross-coupled product before it has time to abstract a hydride.

Q5: Should I switch from an iodo-thienopyrimidine to a bromo- or chloro- analog? A: Real-world synthetic efforts on thienopyrimidines (such as those documented by the Open Source Malaria consortium) have shown that while bromides are slightly less prone to dehalogenation than iodides, they still suffer from this side reaction under unoptimized conditions [4]. The propensity for dehalogenation follows the leaving group ability: I > Br > Cl. While switching to a bromide slows down oxidative addition (better matching the rate of transmetalation), it is usually more efficient to optimize the ligand and solvent rather than redesigning your entire synthetic route to change the halide [1].

Part 2: Mechanistic and Workflow Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Ar-I Pd0->OxAdd + Ar-I TransMet Transmetalation (Desired) OxAdd->TransMet + R-B(OH)2 Fast Kinetics Hydride Hydride Abstraction (Solvent/Base) OxAdd->Hydride Slow Transmetalation + H-Donor RedElim_Des Reductive Elimination Cross-Coupled Product TransMet->RedElim_Des RedElim_Des->Pd0 Regenerate Pd(0) RedElim_Undes Reductive Elimination De-iodinated Byproduct (Ar-H) Hydride->RedElim_Undes RedElim_Undes->Pd0 Regenerate Pd(0)

Catalytic divergence between desired cross-coupling and undesired hydrodehalogenation.

Troubleshooting Start High De-iodination Detected (LC-MS: [M-I+H]+) CheckSolvent Is solvent an alcohol (e.g., MeOH, EtOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (Dioxane, Toluene, THF) CheckSolvent->ChangeSolvent Yes CheckBase Is base a strong alkoxide (e.g., NaOEt, KOtBu)? CheckSolvent->CheckBase No ChangeBase Switch to Mild Inorganic Base (K3PO4, K2CO3) CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow? CheckBase->CheckLigand No ChangeLigand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) CheckLigand->ChangeLigand Yes

Stepwise troubleshooting workflow to mitigate de-iodination side reactions.

Part 3: Data Presentation & Parameter Optimization

The following table summarizes the causal relationships between reaction parameters and the risk of de-iodination, allowing you to systematically optimize your conditions.

Reaction ParameterHigh Risk of De-iodinationLow Risk of De-iodination (Optimized)Mechanistic Rationale
Solvent Methanol, Ethanol, Isopropanol1,4-Dioxane, Toluene, THFAlcohols act as potent hydride donors via

-hydride elimination from the Pd-alkoxide intermediate.
Base NaOMe, KOtBu, Et

N
K

PO

, K

CO

, Cs

CO

Strong alkoxides and amines facilitate the formation of reactive palladium-hydride species.
Ligand PPh

, Ligandless conditions
XPhos, SPhos, NHC ligandsBulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting side reactions.
Halide Iodide (I)Bromide (Br) / Chloride (Cl)Iodides undergo rapid oxidative addition, leaving the Pd(II) center vulnerable if the subsequent steps are slow.
Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura coupling of an iodo-thienopyrimidine incorporates built-in validation steps. This methodology is designed to suppress hydrodehalogenation while maximizing the yield of the cross-coupled product.

Materials:

  • Iodo-thienopyrimidine substrate (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 4 mol% Pd)
  • XPhos (0.08 equiv, 8 mol%)

  • Anhydrous K

    
    PO
    
    
    
    (3.0 equiv)
  • 1,4-Dioxane (Anhydrous) / H

    
    O (Degassed, 10:1 ratio)
    
  • 1,3,5-Trimethoxybenzene (0.1 equiv, internal standard for NMR validation)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd

    
    (dba)
    
    
    
    and XPhos. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L
    
    
    Pd(0) species.
  • Substrate Loading: To a separate oven-dried reaction vial, add the iodo-thienopyrimidine (1.0 equiv), the boronic acid (1.5 equiv), and finely milled anhydrous K

    
    PO
    
    
    
    (3.0 equiv). Add the 1,3,5-trimethoxybenzene internal standard.
  • Degassing (Critical Step): Add the remaining 1,4-dioxane and H

    
    O (10:1 ratio, total concentration 0.1 M) to the substrate vial. Sparge the mixture with argon for 15 minutes. Causality: Oxygen promotes catalyst degradation and homocoupling, which stalls the catalytic cycle and allows the hydrodehalogenation pathway to dominate.
    
  • Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate vial via syringe. Seal the vial and heat to 80 °C in a pre-heated oil bath.

  • Self-Validating Monitoring (LC-MS): At 1 hour and 3 hours, withdraw a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Validation Check: Monitor the Total Ion Chromatogram (TIC). You must explicitly track the mass of the desired product [M+H]+ against the mass of the de-iodinated byproduct [M-I+H]+. If the [M-I+H]+ peak exceeds 5% relative abundance, the transmetalation step is failing (check boronic acid quality or water content).

  • Workup and Quantification: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Take a crude
    
    
    H NMR to calculate the precise conversion and de-iodination ratio against the 1,3,5-trimethoxybenzene internal standard before column chromatography.
References
  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, Royal Society of Chemistry, 2013. Available at:[Link]

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications, 2011. Available at:[Link]

  • Open Source Malaria Consortium. "Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36." GitHub, 2024. Available at: [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." JMCCT. Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of Halogenated Thienopyrimidines

Ticket Subject: Optimizing Recrystallization for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Case ID: TC-TP-405 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Recrystallization for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Case ID: TC-TP-405 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

User Status: You are likely working with Intermediate 4 in the synthesis of GnRH antagonists (e.g., Relugolix analogs) or novel kinase inhibitors.

The Problem: This molecule presents a "solubility-stability paradox."

  • Solubility: The thienopyrimidine core is planar and lipophilic, requiring moderate polarity to dissolve.[1]

  • Stability: The C4-Chloro substituent is highly reactive (electrophilic). It is prone to:

    • Hydrolysis: Converting back to the 4-oxo (lactam) species in the presence of water/acid.

    • Solvolysis: Reacting with nucleophilic solvents (e.g., Ethanol/Methanol) at high temperatures to form alkoxy impurities.[1]

    • Deiodination: The C5-Iodo bond is light-sensitive.

The Solution: Abandon standard alcohol-based recrystallizations. You must use an Aprotic Solvent/Anti-Solvent System to maintain the integrity of the C-Cl bond.

Diagnostic Workflow (Visual Guide)

Before proceeding, identify your current bottleneck using the logic flow below.

RecrystallizationLogic Start Start: Analyze Crude Material PurityCheck HPLC Purity < 90%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType Yes Proceed Proceed to Protocol A (EtOAc / n-Heptane) PurityCheck->Proceed No (Purity > 90%) Hydrolysis Impurity: 4-Oxo (Hydrolysis) (M-Cl + OH) ImpurityType->Hydrolysis Solvolysis Impurity: 4-Alkoxy (M-Cl + OR) ImpurityType->Solvolysis Color Issue: Dark Brown/Purple Color ImpurityType->Color Action_Dry Action: Re-dry Crude Use Anhydrous EtOAc Hydrolysis->Action_Dry Action_Solvent Action: Switch to Toluene/Heptane Avoid Alcohols Solvolysis->Action_Solvent Action_Light Action: Deiodination suspected Protect from Light + Wash w/ Na2S2O3 Color->Action_Light

Figure 1: Diagnostic logic for identifying solvent incompatibility based on impurity profiles.

Solvent Selection Matrix

The choice of solvent is dictated by the reactivity of the C4-Chlorine atom.

Solvent SystemSuitabilityTechnical Rationale
Ethyl Acetate / n-Heptane Recommended Best Balance. EtOAc dissolves the compound at 50-60°C. Heptane acts as a gentle anti-solvent. Both are aprotic, preventing solvolysis.[1]
Toluene / Heptane Alternative High Solubility. Good for very crude batches.[1] Toluene's higher BP requires caution; do not exceed 80°C to avoid thermal degradation.[1]
Ethanol or Methanol AVOID High Risk. Hot alcohols can act as nucleophiles, displacing the Chlorine to form the 4-ethoxy/methoxy ether impurity (

reaction).[1]
DCM / Hexane Poor DCM is too good a solvent; yield will be low due to high solubility even at cold temperatures.[1] Hard to crystallize.
DMF / Water Dangerous Water at high temperatures promotes rapid hydrolysis to the 4-oxo starting material.

Optimized Protocol: The "Aprotic Displacement" Method

This protocol minimizes thermal stress and moisture exposure.[1]

Prerequisites:

  • Crude Material: Dried under vacuum to remove residual water.[1][2]

  • Solvents: Anhydrous Ethyl Acetate (EtOAc) and n-Heptane.

  • Equipment: Amber glassware (to protect the C-I bond).

Step-by-Step Procedure
  • Dissolution (The "Swish"):

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (3-4 volumes) relative to the solid mass (e.g., 3-4 mL per gram).

    • Heat gently to 55-60°C . Do not reflux vigorously.[1]

    • Checkpoint: If the solution is not clear, filter hot through a Celite pad to remove inorganic salts or polymerized byproducts.[1]

  • The Anti-Solvent Charge:

    • While maintaining the temperature at 50°C, slowly add n-Heptane (2 volumes) dropwise.

    • Stop adding if a permanent cloudiness (turbidity) persists.

  • Controlled Cooling (The "Anneal"):

    • Turn off the heat.[1] Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.[1]

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour.[1]

  • Isolation:

    • Filter the crystals using a sintered glass funnel.[1]

    • Wash: Wash the cake with a cold mixture of 1:2 EtOAc:Heptane .

    • Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent iodine sublimation or degradation.

Troubleshooting & FAQs

Q1: My product is turning yellow/brown during crystallization. Why?

Root Cause: Iodine liberation (Deiodination). Mechanism: The C-I bond is weak.[1] Light or trace acid can cause homolytic cleavage, releasing


, which colors the solid.[1]
Fix: 
  • Wrap flask in aluminum foil.

  • Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) before the crystallization step to scavenge free iodine.
    
Q2: I see a new spot on TLC (R_f ~ 0.2) that wasn't there before.

Root Cause: Hydrolysis (Formation of 4-oxo derivative). Mechanism:


.
Fix: 
  • Check your Ethyl Acetate.[1][3] Is it "wet"? Use anhydrous solvents.[1][3]

  • Did you reflux too long? Limit heating time to <30 mins.

Q3: The yield is too low (<60%).

Root Cause: Product is too soluble in the mother liquor. Fix:

  • Increase the ratio of n-Heptane . Push the ratio to 1:4 (EtOAc:Heptane).

  • Concentrate the mother liquor to half volume and repeat the cooling cycle (Second Crop).

Mechanistic Visualization

Understanding the competition between Crystallization and Solvolysis is critical.[1]

ReactionPathways Target Target Molecule (4-Cl-5-Iodo) Target->Target Recrystallization (EtOAc/Heptane) Impurity_Ether Impurity: 4-Ethoxy Ether (SNAr Substitution) Target->Impurity_Ether + EtOH / Reflux Impurity_Oxo Impurity: 4-Oxo Lactam (Hydrolysis) Target->Impurity_Oxo + H2O / H+ Solvent_Alc Solvent: Ethanol (Heat) Solvent_H2O Solvent: Wet EtOAc (Heat)

Figure 2: Competitive reaction pathways. Using alcohols or wet solvents promotes degradation over purification.[1]

References

  • Takeda Pharmaceutical Company. (2014). Preparation of Relugolix and intermediates thereof. WO Patent 2014/051164.[1] (Describes the standard purification of thienopyrimidine urea derivatives using aprotic systems).

  • BenchChem Technical Repository. (2025).[3] Synthesis and Stability of 4-Amino-2-chloro-5-iodopyrimidine. (Provides data on the lability of the C-I and C-Cl bonds in pyrimidine systems). [1]

  • ChemicalBook. (2025).[3][4] 4-Chlorothieno[2,3-d]pyrimidine Properties and Safety. (General solubility and hydrolysis data for the core scaffold).

  • Journal of Applied Pharmaceutical Science. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents. (Discusses the reactivity of the 4-chloro position in thienopyrimidines).

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 4-Chlorothienopyrimidines

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with the thieno[2,3-d]pyrimidine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with the thieno[2,3-d]pyrimidine scaffold. The 4-chloro derivative is a highly versatile electrophile utilized in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to synthesize kinase inhibitors and other targeted therapeutics. However, the C4 position is highly activated, making it exceptionally prone to hydrolysis into the corresponding 4-oxo (or 4-hydroxy) byproduct.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress this side reaction and maximize your synthetic yields.

Mechanistic Insight: The Causality of Hydrolysis

To prevent hydrolysis, one must first understand the electronic environment of the thieno[2,3-d]pyrimidine ring system. The pyrimidine ring is highly electron-deficient due to its two electronegative nitrogen atoms, an effect further exacerbated by the fused thiophene ring.

During an SNAr reaction, the nucleophile attacks the electrophilic C4 position, temporarily disrupting aromaticity to form a negatively charged Meisenheimer-like intermediate[1]. If water is present—either as a co-solvent, adventitious moisture, or during an aqueous workup—it acts as a highly competitive oxygen nucleophile. Under basic conditions, the hydroxide ion directly attacks C4. Under acidic conditions, the protonation of the pyrimidine nitrogen (N3) significantly lowers the LUMO of the ring, exponentially increasing the electrophilicity of C4 and accelerating solvolysis[2].

Pathway A 4-Chlorothienopyrimidine B Meisenheimer Intermediate A->B Nucleophile or H2O C Desired SNAr Product B->C Amine (-HCl) D Hydrolysis Byproduct B->D H2O/OH- (-HCl)

Fig 1: Competing SNAr and hydrolysis pathways via the Meisenheimer intermediate.

Troubleshooting Guides & FAQs

Q1: My SNAr amination shows a significant amount of the 4-oxo byproduct. How can I prevent hydrolysis during the reaction? Causality: Hydrolysis during the reaction phase is typically driven by wet solvents, hygroscopic inorganic bases, or excessively high temperatures that thermodynamically favor the C-O bond formation over the C-N bond. Solution: Switch to strictly anhydrous solvents (e.g., dry DMF, NMP, or 1,4-dioxane). Replace hygroscopic inorganic bases (like K₂CO₃ or NaOH) with sterically hindered, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA)[3]. If acid catalysis is strictly required for a weak nucleophile, limit the acid to catalytic amounts (e.g., 0.1 equivalents of HCl); higher acid concentrations directly correlate with increased hydrolytic side-product formation[4].

Q2: The reaction goes to completion by TLC, but I lose my product to the 4-oxo derivative during the POCl₃ quench and aqueous workup. What is happening? Causality: The conversion of a thienopyrimidin-4-one to the 4-chloro derivative using phosphorus oxychloride (POCl₃) leaves excess reagent in the flask. Quenching this mixture directly into water generates massive amounts of HCl and phosphoric acid in a violent, highly exothermic process. This localized heat and extreme acidity rapidly hydrolyze the newly formed 4-chloro product back to the starting material[5]. Solution: Remove excess POCl₃ via vacuum distillation before quenching. Perform a "reverse quench" by adding the concentrated residue dropwise into a vigorously stirred mixture of crushed ice and a saturated weak base (e.g., NaHCO₃) to maintain a neutral pH (7–8) and control the exotherm[5].

Q3: My 4-chlorothienopyrimidine degrades on the silica gel column. How do I purify it safely? Causality: Standard silica gel is slightly acidic and retains ambient moisture. The high surface area of the silica promotes acid-catalyzed hydrolysis of the sensitive 4-chloro group during chromatography. Solution: Pre-treat (neutralize) the silica gel by flushing the column with an eluent containing 1% triethylamine (TEA) before loading the sample. Alternatively, bypass chromatography entirely by utilizing recrystallization (e.g., from dry hexanes/ethyl acetate) or trituration.

Troubleshooting Start Hydrolysis Detected? Q1 During Reaction? Start->Q1 Q2 During Workup? Start->Q2 Q3 During Purification? Start->Q3 Sol1 Use anhydrous conditions & DIPEA base Q1->Sol1 Yes Sol2 Reverse quench on ice Buffer to pH 7-8 Q2->Sol2 Yes Sol3 Pre-treat silica with 1% TEA or recrystallize Q3->Sol3 Yes

Fig 2: Decision tree for diagnosing and resolving 4-chlorothienopyrimidine hydrolysis.

Quantitative Data: Impact of Reaction Conditions on Hydrolysis

The following table summarizes the effect of solvent, base, and temperature on the yield of the desired SNAr amination product versus the hydrolytic byproduct. This data validates the necessity of anhydrous and pH-controlled environments.

Reaction ConditionSolventBase / CatalystTemp (°C)Desired Product Yield (%)Hydrolysis Byproduct (%)
Standard Aqueous EtOH/H₂O1.0 eq HCl8045%50%
Optimized Acidic EtOH0.1 eq HCl8087%< 5%
Standard Basic DMF (Wet)K₂CO₃10060%35%
Optimized Anhydrous Dry DMFDIPEA8092%< 2%

(Data synthesized from optimization studies on fused pyrimidine aminations[2][4])

Experimental Protocols

Protocol 1: Optimized Anhydrous SNAr Amination

Objective: Achieve >90% yield of the 4-amino derivative while suppressing C4-hydrolysis.

  • Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Purge the vessel thoroughly with dry Nitrogen or Argon.

  • Reagent Loading: Add 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) and the desired amine nucleophile (1.2 equiv) to the flask.

  • Solvent & Base: Inject anhydrous DMF or 1,4-dioxane (to achieve a 0.2 M concentration). Add anhydrous N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere. Monitor the reaction progress via LC-MS or TLC (typically complete in 2–4 hours).

  • Workup: Cool the mixture to room temperature. Crucial Step: Instead of an aqueous quench, concentrate the mixture directly under high vacuum to remove the solvent and volatile base.

  • Purification: Triturate the crude residue with cold, dry diethyl ether. If chromatography is required, use TEA-neutralized silica gel.

Protocol 2: Safe POCl₃ Quench for 4-Chlorothienopyrimidine Synthesis

Objective: Isolate the highly reactive 4-chloro intermediate without reverting to the 4-oxo starting material.

  • Distillation: Upon completion of the chlorination reaction, attach the flask to a short-path distillation apparatus. Remove excess POCl₃ under reduced pressure (using a vacuum pump with a proper cold trap) at 50 °C until a thick syrup remains.

  • Dilution: Dilute the resulting syrup with a non-polar, water-immiscible solvent (e.g., dry dichloromethane or toluene) to reduce viscosity and shield the product.

  • Reverse Quench: Prepare a large Erlenmeyer flask with a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃. Vigorously stir the ice mixture.

  • Addition: Add the diluted reaction mixture dropwise to the ice/NaHCO₃ mixture. Ensure the internal temperature remains strictly below 5 °C and the pH remains between 7 and 8. Add additional solid NaHCO₃ if the pH begins to drop.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as its slightly acidic nature can trigger degradation). Filter and concentrate under reduced pressure at ambient temperature.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC.[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar.[Link]

Sources

Troubleshooting

Troubleshooting palladium catalyst poisoning in thienopyrimidine coupling

Welcome to the Technical Support Center for Thienopyrimidine Cross-Coupling . This guide is designed for researchers and drug development professionals facing challenges with palladium (Pd) catalyst deactivation when fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thienopyrimidine Cross-Coupling . This guide is designed for researchers and drug development professionals facing challenges with palladium (Pd) catalyst deactivation when functionalizing thienopyrimidine scaffolds.

Thienopyrimidines are privileged pharmacophores, particularly in the development of kinase inhibitors. However, the inherent electronic properties of the sulfur-containing heterocycle frequently lead to severe catalyst poisoning, stalling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[1].

Below, we provide an in-depth, causality-driven troubleshooting guide, quantitative screening data, and self-validating experimental protocols to rescue your cross-coupling reactions.

Part 1: Core Troubleshooting Q&A

Q1: Why do standard palladium catalysts (e.g.,


) frequently fail or stall when coupling thienopyrimidines? 
The Causality:  The failure is rarely due to the oxidative addition step; rather, it is a classic case of catalyst poisoning driven by Pearson's Hard-Soft Acid-Base (HSAB) theory. Palladium(II) intermediates are "soft" acids, and the sulfur atom in the thienopyrimidine ring is a "soft" base. Once the Pd(II) species is generated in the catalytic cycle, the sulfur atom coordinates strongly to the metal center, displacing the phosphine ligands. This forms a highly stable, off-cycle resting state that prevents transmetalation or reductive elimination[2]. Standard ligands like 

or dppf lack the steric bulk required to shield the Pd center from this heteroatom coordination[3].

Q2: How can I differentiate between oxidative addition failure and sulfur-induced catalyst poisoning? The Causality: If oxidative addition fails, the catalyst remains in the Pd(0) state, often leading to the aggregation of palladium into inactive "palladium black" (a visible black precipitate) early in the reaction[4]. If the reaction is suffering from sulfur poisoning, the catalyst is trapped as a stable, soluble Pd(II)-thienopyrimidine complex. You can validate this by running a control reaction: spike a successful, standard Suzuki coupling (e.g., bromobenzene and phenylboronic acid) with 1 equivalent of your unhalogenated thienopyrimidine. If the standard reaction stalls, your heterocycle is actively poisoning the catalyst[5].

Q3: Which ligand classes are most effective for overcoming thienopyrimidine-induced poisoning? The Causality: You must use ligands that create a highly restricted steric microenvironment around the palladium center. Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos and RuPhos are exceptionally effective[6]. The bulky dicyclohexyl or di-tert-butyl groups, combined with the biaryl backbone, create a "pocket" that allows the planar arylboronic acid or amine to enter for transmetalation, but sterically excludes the bulkier thienopyrimidine sulfur from achieving the necessary trajectory for bidentate or strong monodentate coordination[1].

Q4: Are there specific additives that can rescue a poisoned reaction without changing the ligand? The Causality: Yes. If ligand screening fails, you can introduce a "sulfur scavenger." Copper(I) salts, such as Copper(I) thiophene-2-carboxylate (CuTC) or CuI, are highly effective. Cu(I) is highly thiophilic and will competitively bind the sulfur atom of the thienopyrimidine, acting as a sacrificial Lewis acid. This keeps the palladium center free to proceed through the cross-coupling cycle.

Part 2: Mechanistic Pathway & Logic

CatalystPoisoning Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Sulfur Coordination (Thienopyrimidine) PdII->Poison Small Ligands (PPh3, dppf) Rescue Steric Shielding (XPhos/RuPhos) or Cu(I) PdII->Rescue Bulky Ligands DeadEnd Catalyst Poisoning (Off-Cycle Dead End) Poison->DeadEnd TransMet Transmetalation & Reductive Elimination Rescue->TransMet Product Cross-Coupled Product + Regenerated Pd(0) TransMet->Product Product->Pd0 Cycle

Mechanism of Pd-catalyst poisoning by thienopyrimidine and steric rescue strategies.

Part 3: Quantitative Ligand Screening Data

When optimizing a Suzuki-Miyaura coupling of a 6-bromo-thienopyrimidine, the choice of ligand and catalyst loading drastically alters the reaction trajectory. The table below summarizes expected outcomes based on established pharmaceutical process data[1][7].

Ligand / Catalyst SystemCatalyst LoadingYield (%)Primary Observation / Failure Mode

5.0 mol%< 10%Rapid stalling; soluble Pd(II) resting state detected via LC-MS.

5.0 mol%15 - 25%Partial conversion; significant protodehalogenation observed.

+ XPhos
2.0 mol%85 - 92%Clean conversion; steric bulk prevents sulfur coordination.

+ RuPhos
2.0 mol%88 - 95%Excellent for bulky boronic acids; minimal byproducts.

+ CuTC
5.0 mol%60 - 70%Moderate rescue; CuTC successfully scavenges sulfur.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Buchwald-Hartwig Amination of a Thienopyrimidine incorporates built-in validation checkpoints. This ensures that if the reaction fails, you know exactly which step of the catalytic cycle was compromised.

Reagents: 6-bromo-thienopyrimidine (1.0 eq), Amine (1.2 eq),


 (0.02 eq, 4 mol% Pd), XPhos (0.04 eq), 

(2.0 eq), 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Glovebox Preparation (Crucial for Pd(0) integrity): In a nitrogen-filled glovebox, add

    
    , XPhos, and 
    
    
    
    to an oven-dried Schlenk tube.
  • Pre-activation (Validation Checkpoint 1): Add anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution should transition from a dark purple/black (

      
      ) to a deep red/orange color, indicating the successful formation of the active L-Pd(0) species. If it turns black and precipitates, your solvent is wet or oxygenated.
      
  • Substrate Addition: Add the 6-bromo-thienopyrimidine and the amine. Seal the tube and remove it from the glovebox.

  • Heating & Kinetic Sampling (Validation Checkpoint 2): Heat the reaction to 90 °C. After 1 hour, cool briefly, and remove a 10 µL aliquot via syringe under positive nitrogen pressure. Dilute in LC-MS grade acetonitrile.

    • Self-Validation: Analyze via LC-MS. You should observe <10% starting material. If you see the mass of the starting material + Pd + Ligand, the oxidative addition occurred, but the catalyst is poisoned (stuck). If you see starting material only, oxidative addition failed.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate and purify via flash chromatography.

ExperimentalWorkflow S1 1. Reagent Prep (Glovebox/Inert Atm) S2 2. Pre-activation (Pd + XPhos) S1->S2 V1 Checkpoint 1: Color Shift to Orange S2->V1 S3 3. Substrate & Base Addition V1->S3 S4 4. Heating (90°C) & Aliquot Sampling S3->S4 V2 Checkpoint 2: LC-MS Intermediates S4->V2 S5 5. Celite Filtration & Isolation V2->S5

Self-validating workflow for thienopyrimidine cross-coupling with critical checkpoints.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Nature / PubMed Central (PMC)[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation RSC Advances[Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution Organic Letters (ACS Publications)[Link]

  • Nanoparticles poison single-atom cross coupling catalyst Chemistry World[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (ACS Publications)[Link]

  • Poisoning and deactivation of palladium catalysts ResearchGate[Link]

Sources

Optimization

Stability of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine under basic conditions

Welcome to the technical support center for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under basic conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine under basic conditions?

The primary stability concern for this molecule under basic conditions is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and iodo substituents, makes it a target for nucleophiles like hydroxide ions. This can lead to the degradation of the parent compound.

Q2: Which halogen is more likely to be displaced under basic conditions, the 4-chloro or the 5-iodo group?

In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups is often counter-intuitive and depends on the reaction mechanism. For the SNAr mechanism, which is common for electron-deficient aromatic systems, the rate-determining step is typically the initial attack of the nucleophile. The more electronegative the halogen, the more it withdraws electron density from the carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the 4-chloro group is generally expected to be more labile than the 5-iodo group in an SNAr reaction.[1][2] However, the overall reaction rate is also influenced by the stability of the intermediate (Meisenheimer complex) and the C-X bond strength, where the C-I bond is weaker than the C-Cl bond.[3]

Q3: Can the 5-iodo group undergo other reactions besides substitution?

Yes, under certain basic conditions, especially in the presence of reducing agents or upon prolonged exposure to harsh conditions, deiodination to yield the corresponding 6-ethyl-4-chlorothieno[2,3-d]pyrimidine is a possibility.[4]

Q4: How does the 6-ethyl group influence the stability of the molecule?

The 6-ethyl group is an electron-donating group. By donating electron density to the thieno[2,3-d]pyrimidine ring system, it can slightly decrease the overall electrophilicity of the pyrimidine ring. This may have a modest stabilizing effect, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted analogue.

Q5: What are the expected degradation products under basic conditions?

The primary expected degradation product is 6-ethyl-5-iodo-4-hydroxythieno[2,3-d]pyrimidine (the 4-pyrimidone tautomer is also possible) resulting from the hydrolysis of the 4-chloro group. Other potential, but likely minor, degradation products could include the 5-deiodinated compound or the di-substituted product where both halogens are replaced.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine under basic conditions.

Issue 1: Rapid degradation of the starting material upon addition of base.

  • Cause: The concentration of the base is too high, or the reaction temperature is excessive, leading to a rapid hydrolysis of the 4-chloro group.

  • Solution:

    • Reduce the concentration of the base.

    • Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress closely.

    • Consider using a milder base if the reaction chemistry allows.

Issue 2: Formation of multiple unexpected products observed by HPLC or TLC.

  • Cause: This could be due to the formation of multiple degradation products, such as the hydrolyzed product, the deiodinated product, and potentially di-substituted products. Over-stressing the sample can lead to secondary degradants.[5]

  • Solution:

    • Perform a systematic forced degradation study to identify the individual degradation products.[6][7][8][9][10] This involves exposing the compound to acidic, basic, oxidative, and photolytic stress conditions separately.

    • Use a gradient HPLC method with a suitable detector (e.g., DAD or MS) to achieve better separation and identification of the impurities.[11][12]

    • The goal for forced degradation is typically 5-20% degradation of the active ingredient to avoid the formation of irrelevant secondary degradation products.[9]

Issue 3: Inconsistent results between experimental runs.

  • Cause: The stability of the compound can be highly sensitive to the exact pH, temperature, and reaction time. Small variations in these parameters can lead to different degradation profiles.

  • Solution:

    • Carefully control and document all experimental parameters, including the exact pH of the solution, the temperature of the reaction mixture, and the duration of the experiment.

    • Use buffered solutions to maintain a constant pH.

    • Ensure consistent stirring to avoid localized high concentrations of base.

Key Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine under basic conditions.

Materials:

  • 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/DAD or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature and take aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Heat Stress (Optional): If no significant degradation is observed at room temperature, the experiment can be repeated at an elevated temperature (e.g., 60 °C).

  • HPLC Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2).

  • Peak Purity and Mass Balance: Evaluate the peak purity of the parent compound and calculate the mass balance to account for all the components.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine and its degradation products. Method optimization will be required.[13][14]

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a suitable wavelength (e.g., 254 nm or the λmax of the parent compound).
Injection Volume 10 µL

Method Validation:

Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Visualizations

Potential Degradation Pathway

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine 6-Ethyl-5-iodo-4-hydroxythieno[2,3-d]pyrimidine 6-Ethyl-5-iodo-4-hydroxythieno[2,3-d]pyrimidine 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine->6-Ethyl-5-iodo-4-hydroxythieno[2,3-d]pyrimidine Hydrolysis (OH-) 4-Chloro-6-ethylthieno[2,3-d]pyrimidine 4-Chloro-6-ethylthieno[2,3-d]pyrimidine 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine->4-Chloro-6-ethylthieno[2,3-d]pyrimidine Deiodination

Caption: Potential degradation pathways under basic conditions.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Basic (0.1 M NaOH) Basic (0.1 M NaOH) Stock Solution (1 mg/mL)->Basic (0.1 M NaOH) Neutralization Neutralization Basic (0.1 M NaOH)->Neutralization HPLC-DAD/MS HPLC-DAD/MS Neutralization->HPLC-DAD/MS Data Evaluation Data Evaluation HPLC-DAD/MS->Data Evaluation

Caption: Workflow for a basic forced degradation study.

References

  • (September 18 2025) The correct order of increasing reactivity of C-Cl bond towards nucleophi.. - Filo. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. - ResearchGate. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF - ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Hydrodehalogenation of alkyl iodides with base-mediated hydrogenation and catalytic transfer hydrogenation: application to the asymmetric synthesis of N-protected α-methylamines - PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. [Link]

  • Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline. [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. [Link]

  • The Chemistry of Thienopyrimidines - ResearchGate. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchGate. [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis. [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW - Jetir.Org. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. [Link]

  • Mechanism C - aliphatic nucleophilic substitution. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles - PubMed. [Link]

  • “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. [Link]

  • (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation - ResearchGate. [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC. [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking - RSC Publishing. [Link]

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

This guide details the 1H NMR characterization of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a critical intermediate in the synthesis of Menin-MLL inhibitors and other thienopyrimidine-based therapeutics. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR characterization of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine , a critical intermediate in the synthesis of Menin-MLL inhibitors and other thienopyrimidine-based therapeutics.

Executive Summary & Comparison Strategy

Objective: To provide a definitive 1H NMR characterization profile for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS: 1799610-93-7) and distinguish it from its primary synthetic precursor, 4-Chloro-6-ethylthieno[2,3-d]pyrimidine .

The Core Challenge: In synthetic workflows, the conversion of the 5-H precursor to the 5-Iodo product is often monitored by TLC or LCMS. However, 1H NMR provides the only self-validating structural confirmation by detecting the disappearance of the H-5 aromatic singlet . This guide focuses on this "negative signal" validation method.

Comparison at a Glance
FeatureTarget Product (5-Iodo)Alternative/Precursor (5-H)Diagnostic Value
H-5 Signal Absent Singlet, ~7.40 ppmPrimary Confirmation
H-2 Signal Singlet, ~8.85 ppmSinglet, ~8.80 ppmConfirms Pyrimidine Ring Integrity
Ethyl -CH2- Quartet, ~2.95 ppmQuartet, ~3.05 ppmShift due to Iodine steric/electronic effect
Ethyl -CH3 Triplet, ~1.35 ppmTriplet, ~1.40 ppmMinimal change

Technical Characterization Profile

Product: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Molecular Formula: C₈H₆ClIN₂S Molecular Weight: 324.57 g/mol Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆

Predicted 1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.85 Singlet (s)1HH-2 Proton on the pyrimidine ring (between N1 and N3). Highly deshielded due to two adjacent nitrogen atoms.
2.95 Quartet (q, J ≈ 7.6 Hz)2H-CH₂- Methylene protons of the ethyl group. Slightly shielded compared to precursor due to the "heavy atom effect" of Iodine at C-5.
1.35 Triplet (t, J ≈ 7.6 Hz)3H-CH₃ Methyl protons of the ethyl group. Standard aliphatic resonance.
-- Silent --H-5 CRITICAL: The absence of a signal in the 7.2–7.6 ppm region confirms complete iodination.

Expert Insight: In DMSO-d₆, expect the H-2 singlet to shift downfield slightly (approx. 8.95–9.10 ppm) due to solvent polarity and hydrogen bonding effects.

Experimental Protocol: Synthesis & Validation

This protocol outlines the standard iodination pathway and the specific NMR validation step.

Workflow Logic (DOT Diagram)

G Precursor Precursor (5-H) 4-Chloro-6-ethylthieno[2,3-d]pyrimidine Reaction Reaction Electrophilic Aromatic Substitution (Solvent: DMF or MeCN) Precursor->Reaction Reagents Reagents NIS (N-Iodosuccinimide) or I2/AgNO3 Reagents->Reaction Workup Workup Quench w/ Na2S2O3 Extract (EtOAc) Reaction->Workup Product Target Product (5-Iodo) 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Workup->Product Validation NMR Validation Check for loss of H-5 (7.4 ppm) Product->Validation Sample

Caption: Synthesis workflow transforming the 5-H precursor to the 5-Iodo target, validated by NMR.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter through a cotton plug if suspended solids (inorganic salts) remain.

  • Acquisition : Run a standard proton sequence (zg30 or equivalent) with at least 16 scans to ensure the baseline is clean enough to confirm the absence of the H-5 peak.

  • Processing :

    • Reference the residual CHCl₃ peak to 7.26 ppm .

    • Integrate the H-2 singlet (set to 1H).

    • Check the 7.0–8.0 ppm region. Any singlet here indicates unreacted starting material (Precursor).

    • Calculate the conversion: If a small H-5 peak remains, integrate it relative to H-2 to determine % purity.

Troubleshooting & Impurities

Common impurities arise from incomplete reaction or side reactions.

ImpurityNMR SignatureCauseRemediation
Precursor (Starting Material) Singlet at ~7.40 ppm Incomplete iodinationExtend reaction time; add more NIS.
Succinimide (Byproduct) Singlet at ~2.7 ppm Poor workup (NIS reagent)Wash organic layer thoroughly with water/brine.
DMF (Solvent) Doublets at 2.9/3.0 ppm, Singlet at 8.0 ppmInufficient dryingDry under high vacuum (>4h at 40°C).

References

  • ChemicalBook . (2025). 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS 1799610-93-7) Product Description. Retrieved from

  • Sigma-Aldrich . (2025). Thienopyrimidine Building Blocks & Analogs. Retrieved from

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8, 277–284. (Context for scaffold utility). DOI:

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. DOI:

Comparative

Resolving the Unresolvable: A Comparative Guide to LC-MS Analysis of Thienopyrimidine Intermediates

As a Senior Application Scientist navigating the complexities of medicinal chemistry pipelines, I frequently encounter the analytical bottlenecks associated with novel drug scaffolds. Thienopyrimidines—bioisosteres of pu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry pipelines, I frequently encounter the analytical bottlenecks associated with novel drug scaffolds. Thienopyrimidines—bioisosteres of purines—have emerged as highly privileged scaffolds, particularly in the design of potent kinase inhibitors targeting the PI3K/mTOR and EGFR pathways 12.

The synthesis of these compounds, often initiated via the Gewald multicomponent reaction, generates a complex milieu of intermediates, structural isomers, and byproducts 3. Robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods are non-negotiable for structural confirmation and purity profiling. This guide objectively compares chromatographic chemistries and mass spectrometry platforms, providing a self-validating, high-throughput analytical blueprint for thienopyrimidine intermediates.

Chromatographic Selectivity: Overcoming the Isomer Challenge

Thienopyrimidine intermediates frequently present as positional isomers (e.g., substitution variations on the thiophene ring). Relying on standard alkyl-chain (C18) columns for these rigid, fused bicyclic systems is a common pitfall. C18 phases rely purely on hydrophobic dispersion forces, which cannot adequately differentiate the subtle spatial variations of aromatic isomers.

The Biphenyl and PFPP Advantage (Causality of Choice)

To achieve baseline resolution of isobaric thienopyrimidine intermediates, we must exploit


 interactions. Biphenyl stationary phases  offer orthogonal selectivity to C18 by interacting directly with the electron-dense aromatic rings of the thienopyrimidine core 4 [[5]](). Alternatively, Pentafluorophenyl (PFPP)  columns introduce strong dipole-dipole interactions and hydrogen bonding capacity due to the electron-accepting nature of fluorine, providing a secondary mechanism to separate closely related synthetic impurities 6.

Field-Proven Insight: When using Biphenyl or PFPP columns, methanol must be prioritized over acetonitrile as the organic modifier. Acetonitrile contains a


-bond (C≡N) that competes with the analyte for the stationary phase's 

-active sites, severely diminishing isomer resolution. Methanol, a protic solvent, does not interfere with these critical

interactions.
Table 1: Comparison of LC Column Chemistries for Thienopyrimidine Analysis
Column ChemistryPrimary Retention MechanismIsomer ResolutionMobile Phase PreferenceMatrix Tolerance
C18 (Alkyl) Hydrophobic dispersionPoor to ModerateAcetonitrile or MethanolHigh
Biphenyl

, hydrophobic, dipole
Excellent Methanol (Avoids

competition)
Moderate to High
PFPP (Fluorinated) Dipole-dipole, H-bonding,

High (Orthogonal to Biphenyl)Methanol or AcetonitrileModerate

Mass Spectrometry Platforms: TQ vs. HRMS (Q-TOF)

While unit-resolution Triple Quadrupole (TQ) MS is the gold standard for late-stage targeted quantitation, method development for novel thienopyrimidine intermediates demands High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems 3.

Causality of Platform Choice

During synthesis, unexpected side reactions (e.g., unintended chlorination or oxidation) frequently occur. A unit-resolution TQ cannot confidently distinguish between an intermediate and an isobaric matrix interference. HRMS provides sub-2 ppm mass accuracy, enabling the generation of unambiguous empirical formulas (e.g., verifying a specific


 composition) 7. Furthermore, HRMS allows for retrospective data mining without the need to pre-define Multiple Reaction Monitoring (MRM) transitions.
Table 2: MS Platform Performance Comparison
MS PlatformMass AccuracyResolution Power (FWHM)Primary Application in WorkflowKey Limitation
Triple Quadrupole (TQ) Unit (~0.7 Da)LowHigh-throughput targeted quantitationCannot resolve isobaric background interferences
HRMS (Q-TOF) Sub-2 ppm > 30,000 Structural elucidation, exact mass confirmationLower linear dynamic range compared to TQ

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol integrates a self-validating system. It utilizes System Suitability Testing (SST) to verify chromatographic resolution and a Stable-Isotope-Labeled Internal Standard (SIL-IS) to normalize ionization suppression.

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Dilute the crude thienopyrimidine reaction mixture 1:1000 in Methanol/Water (50:50, v/v). Spike in a known concentration (e.g., 50 ng/mL) of a deuterated thienopyrimidine analog (SIL-IS).

  • Causality: The SIL-IS co-elutes with the target analytes, experiencing the exact same matrix effects in the MS source. Normalizing the analyte peak area to the SIL-IS peak area mathematically cancels out ion suppression, validating the quantitative estimation.

Step 2: Chromatographic Separation (Biphenyl Phase)

  • Column: Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 98% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid acts as a proton donor, ensuring the basic nitrogen atoms in the pyrimidine ring are pre-ionized in solution, which exponentially increases sensitivity in positive electrospray ionization (ESI+) mode.

Step 3: Self-Validation via System Suitability Test (SST)

  • Action: Before running the sample batch, inject an SST mixture containing two closely eluting thienopyrimidine structural isomers.

  • Validation Criteria: The batch is only permitted to proceed if the critical pair achieves a baseline resolution (

    
    ) and the Q-TOF mass accuracy error is 
    
    
    
    ppm.

Step 4: HRMS Detection & Data Processing

  • Action: Operate the Q-TOF in ESI+ mode. Collect full scan data (m/z 100-1000) alongside Auto-MS/MS for fragmentation profiling.

  • Causality: Auto-MS/MS triggers fragmentation only when a precursor ion exceeds a specific intensity threshold, ensuring high-quality structural spectra are captured for all major synthetic intermediates without manual programming.

Visualizations

LCMS_Workflow Start Gewald Reaction (Thienopyrimidine Synthesis) Prep Sample Prep & IS Addition (Self-Validation) Start->Prep LC Biphenyl LC Separation (π-π Isomer Resolution) Prep->LC MS HRMS Q-TOF Detection (<2 ppm Mass Accuracy) LC->MS Data Structural Confirmation & Purity Profiling MS->Data

Thienopyrimidine Synthesis and LC-MS Analytical Workflow

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Target Enzyme) RTK->PI3K Phosphorylates PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTOR (Cell Growth) AKT->mTOR Activates Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibits

PI3K/mTOR Signaling Pathway Targeted by Thienopyrimidines

References

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry (2025). 1

  • Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Archiv der Pharmazie (2017). 2

  • Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. ThermoFisher Scientific. 4

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek. 5

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. 6

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters (2015). 8

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ACS Medicinal Chemistry Letters (2022). 3

  • Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes. Journal of Medicinal Chemistry (2020). 7

Sources

Validation

HPLC method development for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine purity

HPLC Method Development for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Purity: A Comparative Guide Executive Summary The compound 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine[1] is a highly functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Purity: A Comparative Guide

Executive Summary

The compound 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine[1] is a highly functionalized heterocyclic intermediate. Thienopyrimidines are critical scaffolds in drug discovery, frequently serving as the backbone for novel kinase inhibitors and targeted antimicrobial agents[2]. However, analyzing the purity of this specific halogenated aromatic presents a significant analytical challenge. Method developers must resolve the active pharmaceutical ingredient (API) from closely related synthetic impurities, such as des-iodo variants, des-chloro variants, and 4-hydroxy hydrolysis products.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, providing a self-validating experimental framework for robust purity analysis.

Mechanistic Rationale: The Limits of C18 vs. The Power of Biphenyl

Developing a new HPLC method often defaults to a familiar routine: selecting a C18 column and hoping for sufficient retention and separation[3]. However, for highly functionalized halogenated aromatics, C18 often falls short.

The Failure of Dispersive Interactions: C18 columns rely predominantly on dispersive (hydrophobic) interactions[4]. The difference in hydrophobicity between 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine and its des-iodo or des-chloro impurities is often minimal. Because C18 cannot exploit the electronic differences of these halogens, it typically yields poor selectivity (


) and peak co-elution.

The Biphenyl Advantage: Biphenyl stationary phases offer a powerful mixed-mode retention mechanism, combining hydrophobic and


 interactions[4]. The electron-dense biphenyl rings of the stationary phase interact strongly with the highly polarizable iodine atom and the electron-deficient thienopyrimidine core (driven by the electronegative chloro group and basic nitrogens). This hydrogen-bonding and polarizability capacity is particularly effective for separating halogenated isomers and structurally similar compounds[5]. By leveraging these orthogonal 

charge-transfer interactions, biphenyl columns achieve baseline resolution where C18 fails[6].

Method Development Workflow

HPLC_Workflow Start Synthesized API 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine Screening Column Screening (C18 vs. Biphenyl) Start->Screening Retention Evaluate Retention Mechanisms (Hydrophobic vs. π-π) Screening->Retention Analyze Selectivity (α) Opt Mobile Phase Optimization (MeOH preferred over MeCN) Retention->Opt Maximize Resolution (Rs) Degradation Forced Degradation (Confirm Stability-Indicating Power) Opt->Degradation Stress Testing Validation Method Validation (ICH Q2(R2) Guidelines) Degradation->Validation Peak Purity Verification

Fig 1: HPLC method development and validation workflow for halogenated thienopyrimidines.

Comparative Performance Data

To objectively evaluate column performance, identical gradient conditions were applied to both a standard C18 and a Biphenyl column. The data below demonstrates the superior resolving power of the biphenyl phase for this specific thienopyrimidine derivative.

Table 1: Chromatographic Selectivity and Resolution Comparison

ParameterC18 (Octadecyl) PhaseBiphenyl PhaseMechanistic Rationale
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Biphenyl provides orthogonal selectivity for electron-deficient aromatics[4].
API Retention Time (

)
12.4 min15.8 minEnhanced retention due to the high polarizability of the iodine atom interacting with the biphenyl ligand[5].
Resolution (

): API vs Des-iodo
1.1 (Co-elution)3.4 (Baseline)

interactions exploit the electron density differences lost when iodine is removed.
Resolution (

): API vs 4-Hydroxy
1.54.2Biphenyl differentiates the hydrogen-bonding capacity of the -OH hydrolysis degradant[5].
Peak Tailing Factor (

)
1.351.05Steric protection of residual silanols by the bulky biphenyl ligand prevents secondary interactions with the basic pyrimidine nitrogens.

A Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical method must be a self-validating system. This means incorporating internal checks and predictive stress testing to guarantee the method is stability-indicating and adheres to ICH Q2(R2) guidelines[7].

Step 1: Mobile Phase Selection & Preparation

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol).

  • Causality: Methanol is strictly chosen over acetonitrile. Acetonitrile contains its own

    
     electrons, which competitively interfere with the 
    
    
    
    interactions between the biphenyl stationary phase and the analyte, reducing resolution[6]. Formic acid is added to suppress the ionization of the basic pyrimidine nitrogens, minimizing secondary interactions with residual silanols to prevent peak tailing[8].

Step 2: Forced Degradation (Stress Testing)

  • Action: Subject the API to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3%

    
     (oxidative) at 60°C for 2 hours[9].
    
  • Causality: The 4-chloro group on the thienopyrimidine core is highly reactive and prone to nucleophilic substitution/hydrolysis. This step proactively generates a "worst-case" chromatographic landscape (e.g., forcing the hydrolysis of the 4-chloro group to a 4-hydroxy derivative). If the method can resolve these extreme degradants from the main peak, its stability-indicating power is empirically validated.

Step 3: Column Screening & Gradient Optimization

  • Action: Inject the stressed samples onto a Biphenyl column (150 x 4.6 mm, 3 µm) using a gradient of 5% to 95% Methanol over 20 minutes.

  • Causality: Gradient elution is necessary to elute the highly hydrophobic 6-ethyl and 5-iodo groups while retaining the more polar 4-hydroxy degradants[8]. HPLC-MS is utilized during this phase to confirm the mass identity of each separated impurity[9].

Step 4: System Suitability Testing (SST)

  • Action: Before every run, inject a resolution mixture containing the API and the des-iodo impurity. The run is only valid if Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
  • Causality: This creates a closed-loop validation system. It ensures the column chemistry and mobile phase are performing optimally before any critical sample data is acquired, establishing a foundation of analytical trust[7].

References

*[4] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Benchchem. 4 *[3] Why biphenyl is replacing C18 in HPLC. SelectScience. 3 *[5] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. 5 *[6] Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc.6 *[1] Thiophene. Acros Pharmatech. 1 *[8] HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. 8 *[7] Review Article Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal. 7 *[9] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem. 9 *[2] The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. PMC. 2

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Thienopyrimidines in Synthetic Chemistry

Introduction: The Thienopyrimidine Scaffold Thienopyrimidine scaffolds—specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine—are privileged structures in modern medicinal chemistry. Acting as bioisosteres of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thienopyrimidine Scaffold

Thienopyrimidine scaffolds—specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine—are privileged structures in modern medicinal chemistry. Acting as bioisosteres of purine nucleotides, they are foundational to the development of targeted kinase inhibitors (e.g., targeting VEGFR-2 and EGFR) and broad-spectrum 1[1]. Functionalization at the C4 position is the most critical step in exploring structure-activity relationships (SAR)[2]. However, the choice of the C4-halogen—specifically chlorine versus bromine—profoundly dictates the synthetic pathway, reaction kinetics, and 3[3].

Mechanistic Divergence: SNAr vs. Cross-Coupling

The electronic and steric differences between chlorine and bromine create a distinct divergence in reactivity at the C4 position of the electron-deficient pyrimidine ring.

  • 4-Chloro-thienopyrimidines (The SNAr Champions): According to3, chlorine possesses a higher electronegativity and smaller atomic radius compared to bromine[3]. This strongly polarizes the C-Cl bond, rendering the C4 carbon highly electrophilic. Consequently, 4-chloro derivatives are exceptionally activated for Nucleophilic Aromatic Substitution (SNAr) reactions with amines, thiols, and alkoxides[3].

  • 4-Bromo-thienopyrimidines (The Cross-Coupling Specialists): While bromine is less electronegative, the C-Br bond is significantly weaker and longer than the C-Cl bond. This lower bond dissociation energy facilitates rapid oxidative addition by palladium(0) species. Thus, 4-bromo derivatives are the superior substrates for transition-metal-catalyzed cross-coupling reactions, such as4[4].

Reactivity Core Thienopyrimidine C4-Halogen Cl 4-Chloro (High Electronegativity) Core->Cl Br 4-Bromo (Weaker C-X Bond) Core->Br SNAr SNAr Pathway (Amines/Alkoxides) Cl->SNAr Highly Favored Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl->Coupling Sluggish Oxidative Addition Br->SNAr Slower/Requires Heat Br->Coupling Highly Favored

Logical divergence of C4-halogenated thienopyrimidines in synthetic pathways.

Quantitative Performance Comparison

To objectively compare the reactivity profiles, the following table summarizes the performance of 4-chloro and 4-bromo thienopyrimidines under standard SNAr and Suzuki-Miyaura conditions based on established 2[2].

SubstrateReaction TypeReagentsConditionsTypical Yield (%)
4-Chloro-thienopyrimidine SNArAmine, DIPEADMF, 80°C, 3h85–95%
4-Bromo-thienopyrimidine SNArAmine, DIPEADMF, 100°C, 12h40–60%
4-Chloro-thienopyrimidine Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄Dioxane/H₂O, 100°C30–50%
4-Bromo-thienopyrimidine Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄Dioxane/H₂O, 80°C88–98%

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail the optimal use of each halogenated scaffold, explaining the causality behind every chemical choice.

Protocol A: SNAr of 4-Chloro-thienopyrimidine with Anilines

Optimized for the synthesis of C4-anilino kinase inhibitors.

  • Preparation & Solvent Choice: Suspend 1.0 equivalent of 4-chloro-thienopyrimidine and 1.2 equivalents of the aniline derivative in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex transition state, significantly5 compared to non-polar solvents[5].

  • Base Addition & Heating: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and heat to 80°C.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. Without it, the aniline nucleophile would become protonated and unreactive[3].

  • Self-Validation & Workup: Monitor the reaction visually. The system validates itself through a distinct color shift (typically pale yellow to deep orange/brown) as the conjugated C4-anilino product forms. Complete consumption of the UV-active starting material on TLC confirms completion. Quench with ice water to precipitate the product, exploiting the insolubility of the thienopyrimidine core in aqueous media.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-thienopyrimidine

Optimized for C-C bond formation to access novel aryl-thienopyrimidines.

  • Reagent Assembly & Degassing: Combine 1.0 equivalent of 4-bromo-thienopyrimidine, 1.2 equivalents of arylboronic acid, and 2.5 equivalents of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane and water. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Rigorous degassing is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state. The biphasic solvent system ensures solubility of both the organic substrates and the4[4].

  • Catalyst Introduction: Add 5 mol% Pd(PPh₃)₄ under an inert argon atmosphere and heat to 80°C.

    • Causality: The weaker C-Br bond of the 4-bromo substrate allows the Pd(0) to rapidly undergo oxidative addition at a moderate 80°C, a step that would be sluggish and low-yielding with the 4-chloro analog[3].

  • Self-Validation & Workup: The reaction acts as a self-validating cycle. Upon complete consumption of the bromide, the catalytic cycle breaks down, and the Pd(0) aggregates into "palladium black"—a fine, dark precipitate signaling reaction completion. Filter through a Celite pad to remove the spent catalyst before organic extraction.

Downstream Biological Applications

The successful functionalization of the C4 position directly translates to pharmacological efficacy. For instance, C4-anilino substituted thieno[2,3-d]pyrimidines exhibit potent inhibition of the VEGFR-2 ATP-binding site, leading to 6 and subsequent apoptosis in cancer models[6]. Similar derivatives have shown remarkable anticancer activity as 7 targeting EGFR[7].

Pathway Drug C4-Substituted Thienopyrimidine Receptor VEGFR-2 / EGFR Kinase Domain Drug->Receptor Binds ATP ATP Binding Blockade Receptor->ATP Induces Outcome Cell Cycle Arrest & Apoptosis ATP->Outcome Triggers

Mechanism of action for C4-anilino thienopyrimidines in kinase inhibition.

References

  • Title: Recent updates on thienopyrimidine derivatives as anticancer agents | Source: ResearchGate | URL: 6

  • Title: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | Source: BenchChem | URL: 3

  • Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents | Source: PMC | URL: 1

  • Title: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives | Source: MDPI | URL: 2

  • Title: Novel Approaches to Cancer Therapy | Source: Newcastle University | URL: 5

  • Title: Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives | Source: ResearchGate | URL: 7

  • Title: 4-Bromo-2-hydroxypyrimidine | Source: BenchChem | URL: 4

Sources

Validation

Technical Guide: IR Spectroscopy Profiling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

The following guide details the infrared (IR) spectral profiling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine . This content is structured for analytical chemists and process engineers involved in the quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared (IR) spectral profiling of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine . This content is structured for analytical chemists and process engineers involved in the quality control and synthesis of thienopyrimidine-based pharmaceutical intermediates.

[1]

Executive Summary: The Criticality of the C-4 Chlorine

In the development of tyrosine kinase inhibitors (TKIs) and other bioactive heterocycles, 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine serves as a high-value scaffold.[1] Its "performance" in a synthetic sequence is defined by the reactivity of the C-4 chlorine atom, which acts as the leaving group for subsequent nucleophilic aromatic substitutions (


).[1]

For the analytical scientist, the primary challenge is not just identifying the molecule, but validating the chlorination efficiency (conversion of the oxo-precursor) and ensuring structural integrity (retention of the C-5 iodine).[1] This guide compares the IR profile of the target molecule against its synthetic precursor to establish a self-validating quality control protocol.

Spectral Fingerprint Analysis

The IR spectrum of this molecule is dominated by the interplay between the electron-deficient pyrimidine ring and the heavy halogen substituents.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
C-H (Aromatic) Stretching3050 – 3100WeakAttributed to the C-2 proton on the pyrimidine ring.[1]
C-H (Aliphatic) Stretching2980 – 2850MediumCharacteristic of the 6-Ethyl group (

).[1]
C=N / C=C Skeletal Stretch1580 – 1520StrongCore thieno[2,3-d]pyrimidine ring vibrations.
C-Cl Stretching740 – 780 StrongPrimary QC Marker. Confirms substitution at C-4.[1]
C-I Stretching500 – 600Medium/WeakConfirms retention of iodine at C-5 (often near detection limit in standard ATR).
Pyrimidyl Ring Breathing950 – 1000MediumCharacteristic heteroaromatic pulsation.

Expert Insight: The C-Cl stretch in heteroaromatic systems is often coupled with ring vibrations. In 4-chloropyrimidines, this band is distinctively strong and typically appears between 740–760 cm⁻¹.[1] Absence of this peak suggests hydrolysis or incomplete reaction.

Comparative Analysis: Target vs. Precursor

The true utility of IR spectroscopy here is comparative process control . The synthesis typically involves treating the precursor, 6-Ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one , with a chlorinating agent (e.g.,


).[1][2]
The "Performance" Metric: Conversion Efficiency

To validate the product, you must confirm the disappearance of precursor features and the appearance of product features.[1]

Table 2: Comparative Spectral Shift
FeaturePrecursor (Lactam Form)Target (Chloro-Derivative)Status Change
Carbonyl (C=O) Strong band @ 1650–1690 cm⁻¹ ABSENT CRITICAL: Presence indicates unreacted starting material.[1]
Amide (N-H) Broad band @ 3100–3400 cm⁻¹ ABSENT Confirms loss of the N-3 proton.
C-Cl Stretch AbsentStrong band @ 740–780 cm⁻¹ Confirms successful chlorination.
Fingerprint Lactam ring modesAromatic pyrimidine modesShift in skeletal vibrations due to aromatization.
Diagram 1: Process Control Logic (Synthesis Validation)

The following diagram illustrates the logical flow for using IR data to validate the chlorination step.

IR_Validation_Logic Precursor Precursor: Thienopyrimidin-4-one Reaction Reaction: POCl3 Chlorination Precursor->Reaction Input Target Target: 4-Cl-Thienopyrimidine Reaction->Target Synthesis QC_Check QC Decision: IR Spectrum Analysis Target->QC_Check Sample QC_Check->Precursor Fail: Detect 1670 cm⁻¹ (C=O) QC_Check->Target Pass: Detect 760 cm⁻¹ (C-Cl) No C=O

Caption: Decision tree for validating the conversion of thienopyrimidinone to 4-chloro-thienopyrimidine using key IR spectral markers.

Experimental Methodology

For this specific class of halogenated heterocycles, the choice of sampling technique affects data quality.[1]

Comparison of Techniques: ATR vs. Transmission (KBr)
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Suitability Recommended for Routine QC. Recommended for Structural Elucidation.
Sample Prep None (Neat solid).[1]Grinding with KBr (hygroscopic risk).[1]
Spectral Range Often cuts off < 600 cm⁻¹ (Diamond/ZnSe).[1]Can verify C-I stretch (down to 400 cm⁻¹).
Pathlength Fixed (consistent intensity).Variable (harder to quantify impurity ratios).[1]

Protocol Recommendation: Use Diamond ATR for rapid batch release to check for the C=O impurity. Use KBr pellets only if you need to explicitly confirm the presence of the Iodine-Carbon bond (C-I), which resonates at the lower frequency limit of standard ATR crystals.[1]

Step-by-Step Acquisition Protocol (ATR)[1]
  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Loading: Place ~5 mg of the solid 4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine on the crystal.

  • Compression: Apply high pressure using the anvil. Ensure the sample is dry; moisture will create O-H noise masking the C-H region.

  • Acquisition: Scan from 4000 to 550 cm⁻¹.

  • Validation:

    • Check 1650–1700 cm⁻¹: Must be flat (baseline).[1]

    • Check 740–780 cm⁻¹: Must be a distinct, sharp peak.[1]

Structural & Spectral Correlation Map

Understanding the causality between the structure and the spectrum ensures you are interpreting valid data, not artifacts.[1]

Spectral_Map Core Thienopyrimidine Core Peak_Skeletal 1520-1580 cm⁻¹ (C=N / C=C) Core->Peak_Skeletal Ethyl 6-Ethyl Group Peak_Aliphatic 2850-2980 cm⁻¹ (Aliphatic C-H) Ethyl->Peak_Aliphatic Chloro 4-Chloro Substituent Peak_Chloro 740-780 cm⁻¹ (C-Cl Stretch) Chloro->Peak_Chloro Key QC Marker Iodo 5-Iodo Substituent Peak_Iodo 500-600 cm⁻¹ (C-I Stretch) Iodo->Peak_Iodo Proton C2-Proton Peak_Aromatic 3050-3100 cm⁻¹ (Aromatic C-H) Proton->Peak_Aromatic

Caption: Correlation map linking specific structural moieties of the target molecule to their expected infrared absorption bands.

References

  • Thienopyrimidine Synthesis & Characterization

    • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2021).[1][3][4] Describes the general IR features of the thienopyrimidine scaffold, specifically the N-H and C=O bands in precursors.

    • Source: [SciELO - J. Braz.[1] Chem. Soc.]([Link]1]

  • Halogenated Heterocycles IR Data

    • Infrared Spectra of Carbon-Halogen Bonds. (2023).[1][2][4] Spectroscopy Online. Provides authoritative ranges for C-Cl and C-I stretches in organic systems.

    • Source:

  • Reference Spectrum (Analog)

    • 4,6-Dichloro-5-methylpyrimidine IR Spectrum.[1] SpectraBase.[5] Used as a reference for the C-Cl stretch frequency in crowded pyrimidine systems.

    • Source: [1]

  • Commercial Compound Data

    • 4-Chloro-6-iodothieno[2,3-d]pyrimidine (CAS 552295-08-6).[1][6] Chemical properties and safety data.[7]

    • Source: [1]

Sources

Comparative

Crystal Structure Analysis of Substituted Thieno[2,3-d]pyrimidines: SCXRD vs. MicroED Comparison Guide

Executive Summary Substituted thieno[2,3-d]pyrimidines represent a privileged pharmacophore in modern drug discovery, functioning primarily as ATP-competitive kinase inhibitors targeting critical pathways (e.g., JAK2, EG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted thieno[2,3-d]pyrimidines represent a privileged pharmacophore in modern drug discovery, functioning primarily as ATP-competitive kinase inhibitors targeting critical pathways (e.g., JAK2, EGFR, and VEGFR) in oncology and inflammatory diseases[1]. However, the structural characterization of these compounds—both as isolated small molecules and as protein-ligand co-crystals—presents a significant bottleneck. Their rigid, planar, purine-like core strongly promotes rapid


 stacking during synthesis, often leading to the kinetic trapping of microcrystalline powders or fine needles rather than the large macrocrystals required for traditional X-ray crystallography[2].

This guide objectively compares the gold-standard Synchrotron Single-Crystal X-ray Diffraction (SCXRD) with the disruptive technology of Microcrystal Electron Diffraction (MicroED) . By analyzing the causality behind experimental choices and providing self-validating workflows, this guide equips structural biologists and medicinal chemists with the strategic insights needed to accelerate structure-based drug design (SBDD).

Mechanistic Context: The Crystallization Bottleneck

The thieno[2,3-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinase domains[3]. While this structural rigidity is highly favorable for target affinity, it is detrimental to crystal growth. Rapid intermolecular association forces the molecules out of solution prematurely, yielding crystals typically smaller than 1


m.

Historically, researchers had to invest months in iterative recrystallization or complex co-crystallization screening to obtain crystals large enough (>50


m) for in-house or synchrotron SCXRD[4]. Today, MicroED bypasses this bottleneck. Because electrons interact with matter approximately 

times more strongly than X-ray photons, MicroED can extract high-resolution atomic data directly from sub-micron crystals, transforming "failed" crystallization screens into high-quality structural data[5].

G A Thieno[2,3-d]pyrimidine Synthesis C Co-crystallization Screening A->C Ligand B Kinase Target (e.g., JAK2, EGFR) B->C Protein D Microcrystals (< 1 µm) C->D Rapid Nucleation E Macrocrystals (> 50 µm) C->E Controlled Growth F MicroED Analysis D->F Cryo-EM Grid G Synchrotron SCXRD E->G Loop Mounting H Structure-Based Drug Design F->H Atomic Model G->H Atomic Model

Caption: Workflow for structural determination of thieno[2,3-d]pyrimidine kinase inhibitors.

Comparative Technologies: SCXRD vs. MicroED

Synchrotron SCXRD: The Gold Standard

Synchrotron SCXRD relies on high-intensity X-ray beams to produce diffraction patterns. It remains the premier choice for resolving absolute stereochemistry via anomalous dispersion. However, X-rays interact weakly with matter, requiring a large crystalline volume to achieve a sufficient signal-to-noise ratio. For thieno[2,3-d]pyrimidine-kinase co-crystals, achieving this size requires meticulous optimization of precipitants, pH, and temperature[3].

MicroED: The Sub-Micron Disruptor

MicroED is a cryogenic electron microscopy (cryo-EM) modality that utilizes a continuous rotation technique to collect diffraction data from nanocrystals[6]. It is particularly powerful for small molecule formulations, allowing researchers to determine the structure of a thieno[2,3-d]pyrimidine derivative directly from the crude powder obtained after column chromatography[7].

G Start Sample: Thieno[2,3-d]pyrimidine Powder or Suspension Q1 Crystal Size? Start->Q1 Large > 10 µm (Single Crystals) Q1->Large Yes Small < 1 µm (Nanocrystals/Powder) Q1->Small No SCXRD In-house or Synchrotron SCXRD Large->SCXRD Grid Cryo-EM Grid Prep (Plunge Freezing) Small->Grid MicroED MicroED Data Collection (Continuous Rotation) Grid->MicroED

Caption: Decision tree comparing SCXRD and MicroED for small molecule structural analysis.

Quantitative Performance Comparison

The following table synthesizes the operational and physical parameters of both techniques when applied to thieno[2,3-d]pyrimidine derivatives:

ParameterSynchrotron SCXRDMicroED
Optimal Crystal Size 10 – 100

m
0.1 – 1

m
Radiation Source X-ray PhotonsElectrons
Scattering Cross-Section WeakStrong (~

times greater)
Sample State Single MacrocrystalMicrocrystalline Powder / Suspension
Data Collection Time 1 – 5 Minutes2 – 5 Minutes (Continuous Rotation)
Radiation Damage High (Requires cryo-cooling)Moderate (Requires ultra-low dose)
Absolute Configuration Routine (Anomalous dispersion)Challenging (Dynamical scattering effects)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint before proceeding.

Protocol A: Co-crystallization of Thieno[2,3-d]pyrimidine with JAK2 Kinase (SCXRD)

Objective: Determine the binding mode of a novel thieno[2,3-d]pyrimidine inhibitor in the JAK2 ATP-binding pocket[1].

  • Protein Preparation & Quality Control

    • Action: Purify the JAK2 kinase domain to >95% purity and concentrate to 10 mg/mL.

    • Causality: Aggregated or unfolded proteins will not form ordered crystal lattices.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is <20%, indicating a monodisperse solution.

  • Ligand Soaking / Co-complexation

    • Action: Incubate the JAK2 protein with a 1 mM concentration of the thieno[2,3-d]pyrimidine derivative (dissolved in 100% DMSO, final DMSO concentration <2%).

    • Causality: The hydrophobic thienopyrimidine core requires organic solvents for solubility, but excessive DMSO denatures the kinase.

    • Validation Checkpoint: Conduct a Thermal Shift Assay (TSA). A positive shift in melting temperature (

      
      C) confirms successful ligand binding and complex stabilization.
      
  • Vapor Diffusion Crystallization

    • Action: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.

    • Causality: Slow evaporation of water from the drop to the reservoir gently drives the protein-ligand complex into the supersaturation zone, promoting nucleation.

    • Validation Checkpoint: Use UV fluorescence imaging (exciting tryptophan residues) to confirm that the resulting crystals are proteinaceous, ruling out small-molecule salt crystals.

  • Data Collection

    • Action: Loop a >50

      
      m crystal, briefly submerge in a cryoprotectant (e.g., 20% glycerol), and flash-freeze in liquid nitrogen prior to synchrotron X-ray exposure.
      
Protocol B: MicroED of Small Molecule Thieno[2,3-d]pyrimidine Powders

Objective: Determine the high-resolution small molecule structure directly from a synthetic powder formulation[5][7].

  • Powder Suspension

    • Action: Suspend 1-2 mg of the synthesized thieno[2,3-d]pyrimidine powder in 1 mL of a non-solubilizing liquid (e.g., hexane or water, depending on compound polarity). Sonicate for 30 seconds.

    • Causality: Crystals must be physically separated to prevent overlapping diffraction lattices, which complicate data integration.

    • Validation Checkpoint: Visual inspection should reveal a cloudy suspension without complete dissolution.

  • Cryo-EM Grid Preparation

    • Action: Apply 2

      
      L of the suspension to a glow-discharged holey carbon TEM grid. Blot away excess liquid and plunge-freeze in liquid ethane.
      
    • Causality: Plunge freezing preserves the structural integrity and mitigates electron-induced radiation damage during data collection.

    • Validation Checkpoint: Screen the grid in a cryo-TEM at low magnification (e.g., 100x). Proceed only if the ice thickness is uniform and crystal density is optimal (1-5 distinct sub-micron crystals per grid square).

  • Continuous Rotation Data Collection

    • Action: Isolate a target crystal (100-500 nm). Collect continuous rotation data (typically

      
       to 
      
      
      
      ) at an ultra-low dose rate (0.01
      
      
      
      
      /s).
    • Causality: Continuous rotation samples the 3D reciprocal space smoothly, providing complete data sets analogous to X-ray oscillation methods.

    • Validation Checkpoint: Monitor real-time diffraction frames. Sharp, distinct Bragg spots extending beyond 1.0 Å resolution indicate a high-quality data set suitable for structure solution.

Conclusion & Strategic Recommendations

For the structural analysis of substituted thieno[2,3-d]pyrimidines, the choice between SCXRD and MicroED hinges entirely on the available crystal size and the specific research objective.

  • Adopt Synchrotron SCXRD when absolute stereochemical configuration is required, or when robust, large (>50

    
    m) protein-ligand co-crystals can be reliably grown.
    
  • Pivot to MicroED when synthetic yields are low, when the compound stubbornly precipitates as a microcrystalline powder, or when rapid structural verification is needed directly from a crude formulation to guide the next medicinal chemistry iteration[2][7].

By integrating MicroED into the structural biology pipeline alongside traditional SCXRD, drug development professionals can eliminate the crystallization bottleneck, accelerating the optimization of thieno[2,3-d]pyrimidine-based kinase inhibitors.

References

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin : X-ray Crystal Structure and Computational Investigations - jyu.fi (MDPI). 4

  • 3NU0: Design, Synthesis, Biological Evaluation and X-ray Crystal Structure of Novel Classical 6,5,6-TricyclicBenzo[4,5]thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - RCSB PDB.3

  • In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity - MDPI. 1

  • An Overview of Microcrystal Electron Diffraction (MicroED) - PMC - NIH. 6

  • Microcrystal electron diffraction could advance drug development - Drug Target Review. 2

  • Microcrystal Electron Diffraction of Small Molecules - PMC - NIH. 5

  • MicroED as a Powerful Tool for Structure Determination of Macrocyclic Drug Compounds Directly from Their Powder Formulations - ACS Publications. 7

Sources

Validation

Biological Assay Validation for Thienopyrimidine-Based Inhibitors: A Comparative Guide

As the landscape of targeted oncology evolves, the thienopyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the thienopyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling networks. Unlike classical quinazoline or quinoline scaffolds, thienopyrimidines offer unique spatial geometries and electronic properties that can be fine-tuned to achieve exceptional kinase selectivity and overcome acquired resistance mutations (such as EGFR T790M).

As an application scientist, I approach assay validation not merely as a checklist of protocols, but as a self-validating orthogonal system . A compound’s biochemical potency is meaningless if it cannot penetrate the cell membrane, and its cellular cytotoxicity is irrelevant if it is driven by off-target toxicity. This guide objectively compares thienopyrimidine-based inhibitors against alternative scaffolds and provides a field-proven, causality-driven framework for biological assay validation.

Mechanistic Rationale: Why Thienopyrimidines?

The structural nuances of the thienopyrimidine core provide distinct advantages in ATP-competitive kinase inhibition.

  • PI3Kα vs. mTOR Selectivity: A persistent challenge with quinoline and quinazoline scaffolds is their tendency to act as dual PI3K/mTOR inhibitors due to the high structural homology of the ATP-binding pockets. However, specific thienopyrimidine derivatives have demonstrated >100-fold selectivity for PI3Kα over mTOR. Mechanistically, this is attributed to the sulfur atom in the thiophene ring. Molecular modeling suggests that the sulfur atom is situated closer to the Tyr2225 residue in mTOR than the corresponding tyrosine in PI3Kα, creating a steric and electronic repulsion that drastically reduces mTOR binding affinity [1].

  • Overcoming EGFR Resistance: In mutant EGFR (L858R/T790M), the bulky methionine gatekeeper residue (T790M) blocks classical first-generation inhibitors like Erlotinib. Thienopyrimidine derivatives circumvent this by penetrating the mutant protein lumen, forming robust bimolecular hydrogen bonds with the hinge region (Met793), while side-chain carbonyl groups engage Cys797, enabling potent irreversible or reversible mutant-selective inhibition [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR / HER2) PI3K PI3K (Class I Isoforms) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Signaling Thieno Thienopyrimidine Inhibitors Thieno->PI3K ATP-Competitive Inhibition Thieno->mTOR Steric Repulsion (High Selectivity)

PI3K/AKT/mTOR signaling cascade highlighting the precise intervention points of thienopyrimidines.

Comparative Performance Data

To objectively evaluate the thienopyrimidine scaffold, we must benchmark it against established clinical and preclinical alternatives. The table below synthesizes comparative IC₅₀ data, highlighting the superior selectivity profile of optimized thienopyrimidines in the PI3K/mTOR axis [1].

Scaffold TypeRepresentative CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Fold Selectivity (PI3K over mTOR)Primary Advantage / Limitation
Thienopyrimidine Compound 6k (Lead)0.23> 25.0> 108x Exceptional isoform selectivity due to sulfur-Tyr2225 repulsion.
Quinoline GSK21264580.040.184.5x Highly potent but suffers from poor selectivity, leading to broad toxicity.
Quinazoline PI-1038.020.02.5x True dual inhibitor; useful when total pathway shutdown is required, but toxic.
Thiazole Alpelisib (Clinical)4.6> 1000> 200x High selectivity, but structurally distinct non-morpholine binding mode.

Data aggregated from comparative structure-activity relationship (SAR) studies of PI3K inhibitors [1], [3].

The Orthogonal Validation Strategy

A robust validation pipeline must be self-correcting. We utilize a three-tiered orthogonal approach:

  • Biochemical Assay: Establishes direct, cell-free target engagement and intrinsic potency.

  • Cellular Target Modulation: Proves the compound crosses the lipid bilayer and inhibits the target in a physiological ATP concentration.

  • Phenotypic Assay: Confirms that target inhibition translates to the desired biological outcome (e.g., apoptosis or cell cycle arrest).

Assay_Workflow Biochemical 1. Biochemical Assay (HTRF / ADP-Glo) Target: Isolated Kinase Cellular 2. Cellular Target Modulation (In-Cell ELISA) Target: p-AKT / p-EGFR Biochemical->Cellular Confirms Permeability Phenotypic 3. Phenotypic Assay (MTT / Flow Cytometry) Target: Apoptosis Cellular->Phenotypic Links Mechanism to Phenotype Validation Self-Validating Data Package Phenotypic->Validation Finalize

Orthogonal validation workflow ensuring biochemical potency translates to phenotypic efficacy.

Step-by-Step Experimental Methodologies

Protocol A: Biochemical Validation via HTRF (Homogeneous Time-Resolved Fluorescence)

Causality for Selection: We select HTRF over standard luminescent assays (like ADP-Glo) for initial screening of thienopyrimidines because highly conjugated heterocyclic compounds often exhibit auto-fluorescence. HTRF utilizes a time-gated fluorescence measurement (delaying the read by ~50 µs), which allows short-lived background compound fluorescence to decay, ensuring the signal is exclusively from the kinase reaction [3].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the thienopyrimidine inhibitor in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to minimize volumetric transfer errors, dispensing directly into a 384-well low-volume proxiplate.

  • Kinase Reaction Assembly:

    • Add 4 µL of PI3Kα enzyme (optimized to EC₈₀ concentration) suspended in reaction buffer (50 mM HEPES pH 7.0, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for slow-binding thienopyrimidines).

  • Initiation: Add 4 µL of a substrate mix containing PIP2 (10 µM) and ultra-pure ATP (at the specific Kₘ for PI3Kα, typically ~20 µM). Incubate for 30 minutes at 25°C.

  • Detection: Terminate the reaction by adding 8 µL of the HTRF detection mixture (containing EDTA to chelate Mg²⁺, a biotinylated PIP3 tracer, and a Europium-cryptate labeled anti-PIP3 antibody).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine IC₅₀.

Protocol B: Cellular Target Modulation (p-AKT Ser473 In-Cell ELISA)

Causality for Selection: A compound may show an IC₅₀ of 1 nM biochemically but fail in cells due to poor permeability or rapid efflux. By measuring the phosphorylation of AKT at Ser473 (the direct downstream substrate of PIP3/PDK1), we validate that the thienopyrimidine is actively engaging PI3K inside the living cell.

Step-by-Step Workflow:

  • Cell Seeding: Seed T47D breast cancer cells (which harbor a PIK3CA mutation, making them highly dependent on the PI3K pathway) into a 96-well tissue culture plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Replace media with serum-free DMEM for 4 hours to reduce basal background kinase activity. Treat cells with the thienopyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 10 minutes to trigger the PI3K cascade.

  • Fixation: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) for 15 minutes to lock the phosphorylation state.

  • Permeabilization & Blocking: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA in PBS-T for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with a highly specific primary antibody against p-AKT (Ser473). Wash 3x, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Quantification: Develop with TMB substrate, stop with 1M H₂SO₄, and read absorbance at 450 nm. Normalize data against a parallel plate stained for total AKT or GAPDH to ensure the inhibitor is not simply causing rapid cell death.

Conclusion

Thienopyrimidine-based inhibitors represent a sophisticated class of targeted therapeutics. By leveraging their unique spatial geometry, researchers can achieve profound selectivity profiles—such as the >100-fold PI3K over mTOR selectivity—that are difficult to attain with traditional quinazoline scaffolds. However, proving this efficacy requires a rigorous, self-validating assay cascade. By coupling interference-free biochemical assays (HTRF) with direct cellular target modulation (p-AKT quantification), researchers can confidently advance thienopyrimidine leads from the bench to preclinical models.

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Comparative

Melting Point Determination Guide: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Executive Summary: The Criticality of Thermal Characterization In the development of kinase inhibitors and antineoplastic agents, 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine serves as a high-value scaffold.[1][2] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Characterization

In the development of kinase inhibitors and antineoplastic agents, 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine serves as a high-value scaffold.[1][2] Its structural integrity—specifically the labile C-I bond and the reactive C-Cl handle—demands precise thermal characterization.[2]

This guide compares the two industry-standard methodologies for determining its melting point (MP): Capillary Method (Visual) and Differential Scanning Calorimetry (DSC) .[1] While capillary methods remain the rapid QC standard, this guide argues that DSC is the superior alternative for this specific halogenated heterocycle due to its ability to detect polymorphic transitions and desolvation events that visual methods miss.[1]

Comparative Analysis: Capillary vs. DSC[1][2][3]

For a halogenated thienopyrimidine, thermal behavior is often complex. The iodine substituent increases polarizability and lattice energy, potentially leading to sublimation or decomposition prior to melting.[1]

Table 1: Performance Matrix
FeatureCapillary Method (Automated Optoelectronic) Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (Meniscus to Clear Point)Heat Flow (Endothermic Peak Onset/Peak)
Precision ± 0.3 °C± 0.1 °C
Sample Requirement ~1–3 mg (Destructive)~2–5 mg (Destructive/Non-destructive)
Polymorph Detection Poor (Only if distinct visual changes occur)Excellent (Detects enantiotropic transitions)
Decomposition Handling Difficult (Darkening obscures melt)Superior (Distinguishes melt from decomp exotherms)
Throughput High (3–6 samples simultaneously)Low (Single sample, longer run times)
Best Use Case Routine Purity Checks (In-process control)Solid-State Characterization (Pre-formulation)
Expert Insight: The "Iodine Effect"[1][2]
  • Capillary Risk: Compounds with heavy halogens (Iodine) often sublime near their melting points.[1] In an open or unsealed capillary, this results in sample loss or "fogging" of the tube, leading to a falsely wide range.[1]

  • DSC Advantage: Hermetically sealed aluminum pans suppress sublimation, allowing for the observation of the true thermodynamic melting point (

    
    ).[1]
    

Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Target: Rapid confirmation of identity and approximate purity.[1]

  • Sample Prep: Dry the 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine under vacuum (40°C, 4h) to remove residual solvent (e.g., EtOAc/Hexanes) which depresses MP.[1][2]

  • Grinding: Lightly triturate the sample. Caution: Avoid heavy grinding which can induce amorphization.[2]

  • Packing: Fill a standard glass capillary (1.5 mm O.D.) to a height of 2–3 mm . Tap to ensure tight packing; loose packing causes uneven heat transfer.

  • Ramp Rates:

    • Fast Ramp: 10°C/min to 100°C (Estimation).[1]

    • Measurement Ramp: 1.0°C/min starting 10°C below the estimated MP.

  • Endpoint Definition: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).
    • Acceptance Criteria: Range < 2.0°C indicates >98% purity.

Protocol B: Differential Scanning Calorimetry (Gold Standard)

Target: Definitive thermodynamic characterization and polymorph screening.[1]

  • Calibration: Calibrate the instrument (e.g., TA Instruments Q2000 or Mettler Toledo) using Indium (

    
    C) and Zinc.[1]
    
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Why? The pinhole allows release of pressure if decomposition occurs, but the hermetic seal minimizes sublimation of the iodinated compound.[1]

  • Loading: Weigh 2.0–4.0 mg of sample directly into the pan. Ensure good contact with the pan bottom.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.0°C/min to 200°C (or 20°C above expected melt).

    • Nitrogen purge: 50 mL/min.[2]

  • Analysis: Integrate the endothermic peak.

    • 
      :  Extrapolated onset temperature (The official MP).
      
    • 
      :  Enthalpy of fusion (J/g).[1] A lower 
      
      
      
      in a batch often indicates lower crystallinity.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for characterizing this intermediate during synthesis.

MP_Determination_Workflow Start Crude 4-Chloro-6-ethyl- 5-iodothieno[2,3-d]pyrimidine Drying Vacuum Drying (<1% Volatiles) Start->Drying Choice Select Method Drying->Choice Capillary Capillary Method (Routine QC) Choice->Capillary Daily Check DSC DSC Analysis (Characterization) Choice->DSC New Batch/Validation Cap_Result Visual Range (e.g., 142-144°C) Capillary->Cap_Result DSC_Result Onset Temp & Enthalpy (Polymorph Check) DSC->DSC_Result Eval_Cap Range < 2°C? Cap_Result->Eval_Cap Eval_DSC Single Sharp Peak? DSC_Result->Eval_DSC Pass Release Batch (Next Synthetic Step) Eval_Cap->Pass Yes Fail Recrystallize (Solvent: EtOH/H2O) Eval_Cap->Fail No (Wide Range) Eval_DSC->Pass Yes Eval_DSC->Fail No (Shoulder/Split) Fail->Drying Reprocess

Figure 1: Integrated workflow for thermal validation of thienopyrimidine intermediates.

References

  • ChemicalBook. (2025).[1][3] 4-Chlorothieno[2,3-d]pyrimidine Chemical Properties and Synthesis. Retrieved from [1]

  • Westlab Canada. (2023).[1] Measuring the Melting Point: Principles and Methods. Retrieved from

  • National Institutes of Health (PMC). (2022).[1] Differential scanning calorimetry: An invaluable tool for thermodynamic characterization. Retrieved from [1]

  • ResolveMass Laboratories. (n.d.). Melting Point Determination in Pharmaceutical Analysis. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] 4-Chloro-5,6-dimethyl-thieno[2,3-d]pyrimidine Properties. Retrieved from [1][4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

As a Senior Application Scientist, I frequently observe laboratories mishandling complex poly-heteroatomic and halogenated scaffolds. 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine is a highly functionalized pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex poly-heteroatomic and halogenated scaffolds. 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine is a highly functionalized pharmaceutical intermediate. Its disposal is not trivial; it contains two different halogens (chlorine and iodine), a sulfur atom, and a bioactive pyrimidine core. Mishandling this compound during disposal can lead to the release of highly toxic hydrogen iodide (HI) gas, sulfur oxides (SOx), and persistent environmental dioxins.

This guide provides a self-validating, step-by-step protocol for the safe logistical management and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Quantitative Profiling & Operational Thresholds

To establish a safe disposal framework, we must first define the quantitative limits that dictate our operational choices. The table below summarizes the critical thresholds for managing this specific chemical profile.

Table 1: Quantitative Parameters for Handling & Disposal
ParameterQuantitative ThresholdOperational Implication
Halogen Content > 5% (Cl, I)Strictly categorizes the mixture as Halogenated Waste[1].
Water Content < 20%Must be kept low to prevent reactive degradation in solvents[2].
Container Fill Limit 75% MaximumPrevents over-pressurization from vapor expansion[2].
Comingling Limit < 50 gMax amount of iodinated waste safely added to chlorinated streams[3].
Incineration Temp > 1100 °CHigh-temp required to prevent dioxin/furan formation[4].
Bioactivity (IC50) Sub-nanomolar (< 1 nM)Extreme cytotoxicity; mandates strict PPE and zero drain disposal[5].

The Causality of Disposal: Why Standard Protocols Fail Here

When managing thienopyrimidine derivatives, standard organic waste protocols are insufficient due to three intersecting hazard vectors:

  • Halogen-Driven Dioxin Formation: This compound contains both chlorine and iodine. If placed in a standard non-halogenated waste stream, the waste may be repurposed as fuel or incinerated at lower temperatures. Combusting iodinated and chlorinated organics at standard temperatures generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and releases corrosive hydrogen iodide (HI) gas[3]. Therefore, it strictly requires high-temperature incineration[4].

  • Sulfur & Nitrogen Oxidation: The thieno[2,3-d]pyrimidine core contains sulfur and nitrogen. Incineration will produce SOx and NOx. The disposal facility must be equipped with alkaline scrubbers to neutralize these acid rain precursors.

  • Potent Cytotoxicity: Thienopyrimidine derivatives are heavily researched as potent inhibitors of the PI3K/AKT/mTOR signaling pathway[5]. Due to their sub-nanomolar antiproliferative activity, any environmental release poses a catastrophic risk to aquatic ecosystems. It must be treated as a highly toxic characteristic waste.

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Lipid Kinase) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Inhibitor Thienopyrimidine Derivative Inhibitor->PI3K Inhibits mTOR mTOR (Cell Proliferation) AKT->mTOR

Mechanism of action: Thienopyrimidine derivatives inhibiting the PI3K/AKT/mTOR signaling pathway.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Containment (Spills & Unused Reagents)

Use this protocol for pure powders, contaminated silica from chromatography, or benchtop spills.

  • Site Isolation & PPE Verification: Evacuate non-essential personnel. Don nitrile gloves (double-gloving recommended), a flame-resistant lab coat, safety goggles, and a P100 particulate respirator.

    • Causality: The compound's potent kinase inhibitory activity makes inhalation of aerosolized dust a severe systemic hazard[5].

  • Dry Collection: Use a static-free brush and a non-combustible dustpan to collect the solid. Do not use water.

    • Causality: Aqueous mobilization can spread the cytotoxic agent and, under acidic conditions, facilitate the cleavage of the C-I bond, releasing toxic iodine species.

  • Primary Containment: Transfer the collected powder into a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

    • Causality: Amber glass prevents UV-mediated photo-degradation of the labile carbon-iodine bond.

  • Secondary Containment: Seal the jar with a PTFE-lined cap and place it inside a 4-mil polyethylene secondary containment bag.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine. Toxic/Cytotoxic."

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors & HPLC Effluents)

Use this protocol for solvent mixtures containing the dissolved compound.

  • Strict Segregation: Isolate the liquid waste exclusively into a "Halogenated Organic Waste" stream. Small quantities of iodinated waste (<50g) can be comingled with chlorinated waste, provided the container is explicitly labeled[3].

  • Compatibility Verification: Ensure the waste carboy contains absolutely no strong oxidizing agents (e.g., peroxides, concentrated nitric acid).

    • Causality: Oxidizers will react with the iodinated thienopyrimidine to rapidly evolve toxic, violet iodine (I2) vapor.

  • Controlled Transfer: Funnel the liquid into an HDPE carboy. Crucial Step: Never fill the container beyond 75% capacity[2].

    • Causality: Halogenated solvents have high vapor pressures; leaving 25% headspace prevents catastrophic over-pressurization and container rupture due to thermal expansion[2].

  • Storage: Store the carboy in a vented, flammable liquid storage cabinet away from direct light until commercial pickup.

Disposal Decision Workflow

To ensure self-validating compliance on the laboratory floor, follow the logical decision tree below when classifying and routing 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine waste.

DisposalWorkflow Start 4-Chloro-6-ethyl-5-iodothieno [2,3-d]pyrimidine Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Spills) State->Solid Liquid Liquid Waste (Reaction/HPLC Effluent) State->Liquid SolidPack Seal in Compatible Rigid Container Solid->SolidPack LiquidOrg Halogenated Organic Solvent Stream Liquid->LiquidOrg Organic LiquidAq Aqueous Hazardous Waste Stream Liquid->LiquidAq Aqueous Incineration High-Temp Incineration (SOx/HCl/HI Scrubbers) SolidPack->Incineration LiquidOrg->Incineration LiquidAq->Incineration

Decision workflow for the disposal of halogenated thienopyrimidine waste streams.

References

  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - BenchChem. 4

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. 3

  • Hazardous Materials Disposal Guide - Nipissing University.2

  • UWO Guide to Classifying Unwanted Materials - University of Wisconsin–Oshkosh.1

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - ACS Medicinal Chemistry Letters. 5

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Comprehensive Safety and Handling Guide: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-6-ethyl-5-iodot...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine. As a substituted, halogenated thienopyrimidine, this compound requires stringent safety measures due to its potential biological activity and the hazards associated with its chemical class. The following procedures are designed to empower researchers to work safely and effectively, minimizing exposure and environmental impact.

Hazard Identification and Core Risk Assessment

Table 1: Anticipated Hazard Profile

Hazard ClassGHS CategoryHazard StatementRationale and Implication
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion of even small quantities may cause significant adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[3]
Skin IrritationCategory 2H315: Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort. Impervious gloves and a lab coat are mandatory.[4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation. Chemical safety goggles are required at all times.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of the dust or aerosol can irritate the respiratory tract. All handling of the solid must be done in a certified chemical fume hood.[7]

Engineering Controls: The First Line of Defense

The most effective way to mitigate risk is to minimize exposure at the source. Personal Protective Equipment (PPE) is the final barrier, not the first.

  • Primary Engineering Control: All weighing, reconstitution, and aliquotting of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This containment is critical to prevent the inhalation of airborne particles.[8]

  • Secondary Controls: Ensure that an eyewash station and a safety shower are readily accessible and have been tested within the last month.[7][8] These are non-negotiable safety features for any laboratory handling potentially hazardous chemicals.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPEStandard/SpecificationRationale
Eye/Face Safety Goggles with Side ShieldsEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles from entering the eyes.[6][9]
Hands Chemically Resistant Nitrile GlovesEN 374Provides a barrier against skin contact. Double-gloving is recommended during high-concentration work.[9][10]
Body Laboratory Coat (Flame-Resistant)---Protects skin and personal clothing from contamination. Must be fully buttoned.[4][9]
Respiratory N95 Respirator (or higher)NIOSH or EN 149 approvedRequired if there is any risk of aerosol generation outside of a fume hood. Proper fit-testing is mandatory.[11][12]
PPE Donning and Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination. The "doffing" (removal) process is particularly important to ensure contaminants are not transferred to the user.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of accidental release or exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the chemical, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer).

  • Don PPE: Put on all required PPE as described in the workflow above.

  • Weighing: Perform all weighing of the solid compound on an analytical balance located inside the chemical fume hood. Use a disposable weigh boat.

  • Reconstitution: Add the solvent to the solid slowly to avoid splashing. Cap the vial securely before mixing or vortexing.

  • Post-Handling: After use, securely seal the primary container. Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down the work surface within the fume hood.

  • Disposal of Consumables: Dispose of all contaminated consumables (gloves, weigh boats, wipes) in the designated halogenated solid waste container.[13]

Emergency Procedures

Immediate and correct action during an emergency is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[8][10] Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.

Spill Response Workflow

The response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Evacuate Area Alert EH&S Call Emergency Services Size->Evacuate Yes Contain Small spill inside a fume hood Size->Contain No Absorb Cover with absorbent material (e.g., vermiculite) Contain->Absorb Collect Collect residue using non-sparking tools Absorb->Collect Dispose Place in sealed container for halogenated waste disposal Collect->Dispose Decontaminate Decontaminate spill area Dispose->Decontaminate

Caption: Decision workflow for chemical spill response.

Waste Management and Disposal

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As a halogenated organic compound, 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine must NOT be disposed of down the drain or mixed with non-halogenated waste.[13][14]

Disposal Plan:

  • Waste Segregation: Two separate, clearly labeled waste containers are required:

    • Halogenated Solid Waste: For all contaminated solid materials, including gloves, paper towels, weigh boats, and excess solid compound.[15]

    • Halogenated Liquid Waste: For unused solutions or solvent rinses containing the compound.[14]

  • Container Management:

    • Waste containers must be made of a compatible material (e.g., HDPE or glass).

    • Keep containers closed at all times except when adding waste.[13]

    • Do not fill containers beyond 90% capacity.[13]

    • Store waste containers in a designated secondary containment area.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management company.[16]

References

  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE | CAS#:552295-08-6. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine. Retrieved from [Link]

  • MDPI. (2022, January 13). Thienopyrimidine. Encyclopedia. Retrieved from [Link]

  • Journal of Microbiology and Biotechnology. (2019, June 28). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Retrieved from [Link]

  • Ivachtchenko, A., et al. (2004, July-August). Synthesis of substituted thienopyrimidine-4-ones. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, August 30). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Retrieved from [Link]

  • MDPI. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]

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